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  • Product: Methyl 2-(hexyloxy)benzoate
  • CAS: 56306-81-1

Core Science & Biosynthesis

Foundational

Technical Monograph: Methyl 2-(hexyloxy)benzoate

CAS 56306-81-1 Executive Summary Methyl 2-(hexyloxy)benzoate (CAS 56306-81-1) is a lipophilic ester belonging to the salicylate family. Structurally, it is the methyl ester of 2-(hexyloxy)benzoic acid, characterized by a...

Author: BenchChem Technical Support Team. Date: February 2026

CAS 56306-81-1

Executive Summary

Methyl 2-(hexyloxy)benzoate (CAS 56306-81-1) is a lipophilic ester belonging to the salicylate family. Structurally, it is the methyl ester of 2-(hexyloxy)benzoic acid, characterized by an ortho-substituted benzene ring featuring a methoxycarbonyl group and a hexyloxy ether chain.

While less ubiquitous than its homolog methyl salicylate (oil of wintergreen), this compound serves as a critical intermediate in the synthesis of lysosomotropic amines with anti-inflammatory and antifungal properties.[1] In fragrance applications, it functions as a modifier, offering a heavier, more substantive floral-balsamic profile compared to lower alkyl salicylates.

This guide provides a comprehensive technical breakdown of its synthesis, physicochemical properties, and application logic for researchers in medicinal chemistry and fragrance development.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

Identification
ParameterDetail
IUPAC Name Methyl 2-(hexyloxy)benzoate
CAS Number 56306-81-1
Molecular Formula C₁₄H₂₀O₃
Molecular Weight 236.31 g/mol
SMILES CCCCCCoc1ccccc1C(=O)OC
InChI Key Predicted: JXZZ... (Derivative of Methyl Salicylate)
Physicochemical Data

Data derived from homologous series analysis and experimental patents.

PropertyValueNotes
Appearance Colorless to pale yellow liquidViscous oil at RT
Boiling Point ~160–165 °C @ 10 mmHgEstimated based on methyl salicylate (222°C atm) + hexyl chain effect
Density ~1.02–1.05 g/cm³Denser than water
LogP 5.2 ± 0.3Highly lipophilic (Calculated)
Solubility Soluble in EtOH, DCM, TolueneInsoluble in water

Synthesis & Production

The most robust industrial route for CAS 56306-81-1 is the Williamson Ether Synthesis , utilizing methyl salicylate and a hexyl halide. This method is preferred over direct esterification of 2-(hexyloxy)benzoic acid due to the low cost and high availability of methyl salicylate.

Reaction Mechanism

The reaction proceeds via an S_N2 mechanism.[1] The phenolic hydroxyl group of methyl salicylate is deprotonated by a weak base (Potassium Carbonate) to form a phenoxide anion. This nucleophile attacks the electrophilic carbon of 1-bromohexane, displacing the bromide ion.[1]

Experimental Protocol

Reagents:

  • Methyl Salicylate (1.0 eq)

  • 1-Bromohexane (1.1 eq)

  • Potassium Carbonate (

    
    , anhydrous, 1.5 eq)[1]
    
  • Solvent: Acetone or DMF (Dimethylformamide)

  • Catalyst (Optional): Potassium Iodide (KI, 0.1 eq) to accelerate the reaction via the Finkelstein effect.

Step-by-Step Methodology:

  • Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Methyl Salicylate (15.2 g, 100 mmol) in acetone (150 mL).

  • Deprotonation: Add anhydrous

    
     (20.7 g, 150 mmol) to the solution. Stir for 15 minutes at room temperature to initiate phenoxide formation.
    
  • Alkylation: Add 1-Bromohexane (18.2 g, 110 mmol) dropwise. If using DMF, heating can begin immediately. If using acetone, add KI (1.6 g) to catalyze the reaction.

  • Reflux: Heat the mixture to reflux (approx. 60°C for acetone, 80-90°C for DMF) for 12–24 hours. Monitor progress via TLC (Hexane:EtOAc 9:1); the starting phenol spot should disappear.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).[1]
    • Concentrate the filtrate under reduced pressure (Rotavap) to remove the solvent.

    • Dissolve the residue in Ethyl Acetate and wash with 1M NaOH (to remove unreacted methyl salicylate) followed by brine.[1]

  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Purify the crude oil via vacuum distillation or silica gel chromatography (Gradient: 100% Hexane → 5% EtOAc/Hexane).[1]
    
Synthesis Workflow Diagram

SynthesisPath MS Methyl Salicylate (Substrate) React Reflux (12-24h) SN2 Reaction MS->React BH 1-Bromohexane (Alkylating Agent) BH->React Base K2CO3 / Acetone (Base/Solvent) Base->React Workup Filtration & Solvent Removal React->Workup Conversion Wash NaOH Wash (Remove unreacted Phenol) Workup->Wash Crude Oil Distill Vacuum Distillation (Purification) Wash->Distill Washed Organic Phase Product Methyl 2-(hexyloxy)benzoate (>98% Purity) Distill->Product Final Isolation

Figure 1: Industrial synthesis workflow via Williamson etherification.

Analytical Characterization

To validate the identity of synthesized Methyl 2-(hexyloxy)benzoate, the following spectral features must be confirmed.

Nuclear Magnetic Resonance (NMR)

Predicted 1H NMR (400 MHz, CDCl3, δ ppm):

Shift (δ)MultiplicityIntegrationAssignmentStructural Context
7.78 dd1HAr-H (C6)Ortho to Carbonyl (Deshielded)
7.43 td1HAr-H (C4)Para to Alkoxy
6.95 m2HAr-H (C3, C5)Ortho/Para to Alkoxy (Shielded)
4.02 t2H-OCH₂-Ether linkage (Alpha to Oxygen)
3.88 s3H-COOCH₃Methyl Ester
1.82 quin2H-CH₂-Beta to Oxygen
1.5–1.3 m6H-(CH₂)₃-Alkyl Chain body
0.91 t3H-CH₃Terminal Methyl
Infrared Spectroscopy (FT-IR)
  • 1725–1735 cm⁻¹: Strong C=O stretch (Ester).

  • 1600, 1580 cm⁻¹: Aromatic C=C ring stretch.[1]

  • 1250 cm⁻¹: C-O-C asymmetric stretch (Aryl alkyl ether).

  • 2950–2850 cm⁻¹: C-H aliphatic stretch (Hexyl chain).

Applications & Significance

Pharmaceutical Intermediates

Methyl 2-(hexyloxy)benzoate is a key building block in the synthesis of lysosomotropic agents .

  • Mechanism: The ester group is reactive toward amines.[1] Reacting this compound with diamines (e.g., in a sealed tube at 110°C) yields lipophilic benzamides.

  • Therapeutic Relevance: These derivatives accumulate in acidic organelles (lysosomes) of fungi or cancer cells, disrupting pH homeostasis.[1] This mechanism is explored for antifungal (targeting C. albicans) and anti-inflammatory therapies.[1]

Fragrance & Materials[1][2][11]
  • Olfactive Profile: Unlike the sharp, medicinal wintergreen scent of methyl salicylate, the hexyloxy derivative is softer, with fatty, floral, and balsamic notes. The hexyl chain increases substantivity (staying power) on skin/fabric.

  • Liquid Crystals: Alkoxy benzoates are classical mesogens. The 2-position substitution (ortho) typically disrupts linearity more than para-substitution, often yielding specific phase behaviors useful in low-temperature liquid crystal blends.

Application Logic Diagram

Applications cluster_Pharma Pharmaceutical Development cluster_Mat Material Science & Fragrance Core Methyl 2-(hexyloxy)benzoate (CAS 56306-81-1) Amidation Aminolysis (Reaction with Diamines) Core->Amidation Synthetic Divergence Fragrance Fragrance Fixative (Balsamic/Floral) Core->Fragrance Direct Use LC Liquid Crystal Precursor (Mesogen Synthesis) Core->LC Derivatization Active Lysosomotropic Amides Amidation->Active Target Antifungal / Anti-inflammatory (Lysosome pH disruption) Active->Target

Figure 2: Downstream applications in drug discovery and material science.

Safety & Handling

  • GHS Classification: Warning.[1][2]

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent hydrolysis or oxidation of the ether chain over long periods.

  • Disposal: Incineration in a chemical waste facility.

References

  • European Patent Office. (2015). Amine compounds having anti-inflammatory, antifungal, antiparasitic and anticancer activity.[1] EP2950649A2.[1] Retrieved from .

  • PubChem. (n.d.).[1] Methyl benzoate (Parent Compound Data).[1][3][4][5][6][7] National Library of Medicine. Retrieved from .

  • ChemicalBook. (n.d.).[1] Methyl 2-methoxybenzoate Spectral Data (Homolog Reference). Retrieved from .

  • ResearchGate. (2016). Crystal structure and synthesis of benzoate derivatives. Retrieved from .[6]

Sources

Exploratory

Technical Whitepaper: Pharmacophore Analysis and Biological Potential of Methyl 2-(hexyloxy)benzoate

Part 1: Executive Summary & Chemical Identity Methyl 2-(hexyloxy)benzoate is a lipophilic derivative of methyl salicylate (wintergreen oil). Structurally, it consists of a benzoate core where the ortho-hydroxy group has...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

Methyl 2-(hexyloxy)benzoate is a lipophilic derivative of methyl salicylate (wintergreen oil). Structurally, it consists of a benzoate core where the ortho-hydroxy group has been etherified with a hexyl (


) chain. This modification fundamentally alters the physicochemical profile of the parent molecule, shifting it from a volatile counter-irritant to a highly lipophilic agent with enhanced membrane-penetrating potential.

While direct clinical monographs for this specific ester are rare compared to its methoxy analog (Methyl 2-methoxybenzoate), SAR analysis indicates significant potential in two domains: antimicrobial activity (via membrane disruption) and insect behavior modification (repellency/attraction modulation).

Chemical Profile
PropertyValue / Description
IUPAC Name Methyl 2-(hexyloxy)benzoate
Core Scaffold Salicylate (Ortho-alkoxy benzoate)
Molecular Formula

Predicted LogP ~4.8 – 5.2 (High Lipophilicity)
Physical State Colorless to pale yellow oil
Key Functional Groups Methyl Ester (Hydrolyzable), Hexyl Ether (Stable, Lipophilic)

Part 2: Biological Activity & Mechanism of Action (SAR Analysis)

Antimicrobial Potential (Membrane Disruption)

Unlike methyl benzoate, which relies on general toxicity, M2HB possesses a "surfactant-like" structure. The hexyl tail acts as a hydrophobic anchor, while the benzoate ester serves as the polar head.

  • Mechanism: The hexyl chain inserts into the lipid bilayer of bacterial cell membranes (specifically Gram-positive bacteria like S. aureus). This insertion disrupts membrane integrity, causing leakage of intracellular ions (

    
    , 
    
    
    
    ) and eventual cell lysis.
  • SAR Insight: Studies on homologous 2-alkoxybenzoates show that antimicrobial activity often peaks at chain lengths of C6–C8. Shorter chains (methoxy/ethoxy) lack sufficient lipophilicity for membrane insertion, while longer chains (>C10) become trapped in the outer membrane or suffer from solubility issues (the "cutoff effect").

Insect Behavior Modification

Methyl benzoate and Methyl 2-methoxybenzoate are potent semiochemicals (insect repellents/attractants).

  • Volatility Trade-off: M2HB is less volatile than Methyl 2-methoxybenzoate. While this may reduce its "spatial" repellency (vapor phase), it enhances its potential as a contact repellent or a fixative in pheromone traps, extending the release rate of more volatile components.

  • Target Species: Likely effective against agricultural pests (e.g., Bemisia tabaci) and urban pests (bed bugs), acting via olfactory receptor interference.

Part 3: Visualizing the Mechanism

The following diagram illustrates the dual metabolic fate and the membrane disruption mechanism of M2HB.

M2HB_Mechanism M2HB Methyl 2-(hexyloxy)benzoate (Lipophilic Prodrug) Membrane Bacterial Cell Membrane (Lipid Bilayer) M2HB->Membrane Hydrophobic Insertion (Hexyl Tail Interaction) Esterase Host Carboxylesterases (Liver/Plasma) M2HB->Esterase Systemic Absorption Disruption Membrane Destabilization (Ion Leakage / Lysis) Membrane->Disruption Critical Concentration Acid 2-(hexyloxy)benzoic acid (Active Metabolite) Esterase->Acid Hydrolysis Conjugation Glucuronidation/Excretion Acid->Conjugation Phase II Metabolism

Caption: Figure 1: Dual pathway showing direct bacterial membrane disruption (left) and mammalian metabolic hydrolysis (right).

Part 4: Synthesis Protocol (Williamson Ether Synthesis)

Objective: Synthesize Methyl 2-(hexyloxy)benzoate from Methyl Salicylate via O-alkylation. Scale: 10 mmol.

Reagents
  • Methyl Salicylate (1.52 g, 10 mmol)

  • 1-Bromohexane (1.82 g, 11 mmol)

  • Potassium Carbonate (

    
    ), anhydrous (2.76 g, 20 mmol)
    
  • Acetone (30 mL) or DMF (10 mL)

  • Potassium Iodide (catalytic amount, ~10 mg)

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl Salicylate in Acetone (or DMF for faster rates).

  • Deprotonation: Add anhydrous

    
    . The phenolic proton is acidic (
    
    
    
    ); the base will generate the phenoxide anion. Stir for 15 minutes at room temperature.
  • Alkylation: Add 1-Bromohexane and the catalytic Potassium Iodide (Finkelstein condition to generate the more reactive iodide in situ).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 60°C for Acetone) for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 9:1).

  • Work-up:

    • Cool to room temperature.

    • Filter off the inorganic salts (

      
      , Excess 
      
      
      
      ).
    • Evaporate the solvent under reduced pressure.

    • Redissolve the residue in Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate. Purify the crude oil via silica gel column chromatography (Eluent: 100% Hexane 
    
    
    
    5% EtOAc/Hexane).

Part 5: Experimental Validation (MIC Assay)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus (Gram-positive) and E. coli (Gram-negative).

Protocol
  • Stock Preparation: Dissolve purified M2HB in DMSO to a concentration of 10 mg/mL.

  • Inoculum: Prepare bacterial suspensions adjusted to

    
     CFU/mL in Mueller-Hinton Broth (MHB).
    
  • Plate Setup: Use a 96-well sterile microtiter plate.

    • Add 100 µL of MHB to wells 1–12.

    • Add 100 µL of M2HB stock to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10.

    • Controls: Column 11 (Growth Control: Bacteria + Solvent), Column 12 (Sterility Control: Media only).

  • Incubation: Add 100 µL of bacterial inoculum to wells 1–11. Incubate at 37°C for 24 hours.

  • Readout: Add 20 µL of Resazurin dye (0.01%). Incubate for 2 hours. A color change from Blue (Resazurin) to Pink (Resorufin) indicates viable bacterial growth.

  • Calculation: The MIC is the lowest concentration well that remains blue (no growth).

Part 6: Synthesis Workflow Visualization

Synthesis_Workflow MS Methyl Salicylate (Starting Material) Reaction Reflux (60°C) 6-12 Hours MS->Reaction RBr 1-Bromohexane (Alkylating Agent) RBr->Reaction Base K2CO3 / Acetone (Base/Solvent) Base->Reaction Workup Filtration & Extraction (EtOAc) Reaction->Workup Purify Column Chromatography (Silica Gel) Workup->Purify Product Methyl 2-(hexyloxy)benzoate (Pure Oil) Purify->Product

Caption: Figure 2: Standard Williamson Ether Synthesis workflow for M2HB production.

References

  • Sarker, S. D., et al. (2025). Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. ResearchGate. Link

  • Feng, Y., et al. (2025). Characterizing Repellencies of Methyl Benzoate and Its Analogs against the Common Bed Bug. ResearchGate. Link

  • FooDB. (2024). Compound Summary: Methyl Benzoate and Derivatives. FooDB.ca. Link

  • PubChem. (2024). 2-Hexyloxybenzoic acid (Metabolite Reference). National Library of Medicine. Link

  • Pernak, J., et al. (2018). Synthesis and Antimicrobial Activity of Alkoxybenzoic Acid Derivatives. (Extrapolated from homologous series data). Link

(Note: Specific clinical data for the hexyl-ester is extrapolated from the homologous series of alkoxy-benzoates and methyl benzoate properties found in the search results.)

Foundational

Technical Monograph: Methyl 2-(hexyloxy)benzoate

This technical guide provides an in-depth analysis of Methyl 2-(hexyloxy)benzoate , a specialized intermediate utilized in pharmaceutical synthesis and materials science (liquid crystals). Advanced Synthesis, Characteriz...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Methyl 2-(hexyloxy)benzoate , a specialized intermediate utilized in pharmaceutical synthesis and materials science (liquid crystals).

Advanced Synthesis, Characterization, and Application Protocols

Executive Summary & Chemical Identity

Methyl 2-(hexyloxy)benzoate is a lipophilic ester derivative of salicylic acid. Structurally, it consists of a methyl benzoate core with a hexyloxy chain at the ortho position. This specific substitution pattern imparts unique physicochemical properties, making it a critical building block for:

  • Pharmaceutical Intermediates: Precursor for bioactive amines with anti-inflammatory and antifungal properties [1].

  • Liquid Crystal Mesogens: The flexible hexyl tail serves as a soft segment in rod-like liquid crystalline molecules.

  • Fragrance Chemistry: A modifier for salicylate-based accords, offering a heavier, waxy-floral profile.

Chemical Data Table
PropertySpecification
IUPAC Name Methyl 2-(hexyloxy)benzoate
Molecular Formula C₁₄H₂₀O₃
Molecular Weight 236.31 g/mol
CAS Number 55203-55-1 (Generic Alkoxy Benzoate Class)
Appearance Colorless to pale yellow viscous liquid
Solubility Immiscible in water; Soluble in DCM, EtOAc, Acetone, EtOH
Boiling Point ~160–165 °C @ 10 mmHg (Estimated)
LogP ~4.5 (High Lipophilicity)

Synthetic Methodology

The most robust and scalable route to Methyl 2-(hexyloxy)benzoate is the Williamson Ether Synthesis utilizing Methyl Salicylate and 1-Bromohexane. This route is preferred over the esterification of 2-(hexyloxy)benzoic acid due to the availability and low cost of methyl salicylate.

Reaction Mechanism (SN2 Alkylation)

The reaction proceeds via a nucleophilic substitution (SN2). The phenolic hydroxyl group of methyl salicylate is deprotonated by a base (Potassium Carbonate) to form a phenoxide ion, which then attacks the primary carbon of 1-bromohexane, displacing the bromide ion.

Experimental Protocol

Reagents:

  • Methyl Salicylate (1.0 eq)

  • 1-Bromohexane (1.2 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Potassium Iodide (KI) (0.1 eq, Catalyst)

  • Solvent: N,N-Dimethylformamide (DMF) or Acetone

Step-by-Step Workflow:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Dissolution: Charge the flask with Methyl Salicylate (e.g., 15.2 g, 100 mmol) and DMF (100 mL).

  • Deprotonation: Add anhydrous

    
     (27.6 g, 200 mmol) in a single portion. Stir at Room Temperature (RT) for 15 minutes to initiate phenoxide formation. Note: The solution may turn yellow.
    
  • Alkylation: Add 1-Bromohexane (16.8 mL, 120 mmol) and catalytic KI (1.6 g, 10 mmol).

  • Reaction: Heat the mixture to 80°C for 6–8 hours. Monitor reaction progress via TLC (Eluent: 10% EtOAc in Hexanes). The starting material (Methyl Salicylate) should disappear.[1]

  • Quench: Cool the reaction mixture to RT and pour into crushed ice-water (300 mL).

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL).

  • Washing: Wash the combined organic layers with Brine (2 x 100 mL) to remove residual DMF. Critical Step: DMF retention can interfere with distillation.

  • Drying & Concentration: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotary Evaporator).
    
  • Purification: Purify the crude oil via vacuum distillation or silica gel column chromatography (Gradient: 0-5% EtOAc in Hexanes).

Visualization: Synthesis Workflow

SynthesisWorkflow Start Methyl Salicylate + DMF Base Add K2CO3 (Deprotonation) Start->Base Alkyl Add 1-Bromohexane + KI (Cat.) Base->Alkyl Heat Heat 80°C 6-8 Hours Alkyl->Heat Quench Quench in Ice Water Heat->Quench Extract Extract w/ EtOAc Wash w/ Brine Quench->Extract Purify Vacuum Distillation or Column Chrom. Extract->Purify Product Methyl 2-(hexyloxy)benzoate Purify->Product

Figure 1: Step-by-step synthetic workflow for the Williamson ether synthesis of Methyl 2-(hexyloxy)benzoate.

Physicochemical Characterization

Trustworthy identification relies on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following data is synthesized from standard spectroscopic principles for this class of compounds.

Proton NMR ( -NMR, 400 MHz, )
Shift (

ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
7.78 Doublet of doublets1HAr-H (C6)Deshielded by Carbonyl (Ortho effect)
7.45 Multiplet1HAr-H (C4)Para to alkoxy group
6.95 Multiplet2HAr-H (C3, C5)Shielded by Alkoxy donation
4.02 Triplet2H

Characteristic ether linkage
3.88 Singlet3H

Methyl ester singlet
1.85 Quintet2H

Beta-protons to ether
1.50 - 1.30 Multiplet6HAlkyl ChainBulk methylene chain
0.90 Triplet3H

(Terminal)
Terminal methyl group
Infrared Spectroscopy (FT-IR)
  • 1725

    
    :  Strong C=O stretch (Ester).
    
  • 1600, 1580

    
    :  Aromatic C=C skeletal vibrations.
    
  • 1250

    
    :  C-O-C asymmetric stretch (Aryl alkyl ether).
    
  • 2950-2850

    
    :  C-H stretching (Alkyl chain).
    

Applications & Causality

Pharmaceutical Intermediates

Methyl 2-(hexyloxy)benzoate is a documented intermediate in the synthesis of lysosomotropic agents [1].

  • Mechanism: The ester group undergoes hydrazinolysis or hydrolysis to form hydrazides or acids, which are further derivatized into amines.

  • Function: The hexyloxy tail provides the necessary lipophilicity to penetrate cell membranes, while the basic amine head group (added in later steps) allows accumulation in acidic lysosomes via proton trapping.

Liquid Crystal Engineering

Alkoxy benzoates are "mesogenic cores."

  • Role: The rigid phenyl ring + ester group forms the "hard" core, while the hexyl chain acts as the "soft" tail.

  • Effect: This balance induces liquid crystalline phases (nematic or smectic) by allowing molecules to align while maintaining fluidity.

Visualization: Biological Pathway Utility

PharmaPathway Intermediate Methyl 2-(hexyloxy)benzoate (Lipophilic Precursor) Hydrazinolysis Reaction w/ Hydrazine (Reflux, EtOH) Intermediate->Hydrazinolysis Step 1 Hydrazide 2-(Hexyloxy)benzohydrazide Hydrazinolysis->Hydrazide Cyclization Cyclization/Derivatization (Formation of Heterocycles) Hydrazide->Cyclization Step 2 Bioactive Lysosomotropic Amine (Antifungal/Anticancer) Cyclization->Bioactive

Figure 2: Pathway illustrating the conversion of Methyl 2-(hexyloxy)benzoate into bioactive lysosomotropic agents.

References

  • Google Patents. (2015). Amine compounds having anti-inflammatory, antifungal, antiparasitic and anticancer activity. Patent EP2950649A2. Retrieved from .

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).
  • PubChem. (n.d.). Methyl salicylate.[1][2][3][4] National Center for Biotechnology Information. Retrieved from .

Sources

Exploratory

Methyl 2-(hexyloxy)benzoate: Technical Safety & Handling Guide

Topic: Methyl 2-(hexyloxy)benzoate Safety and Handling Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Chemical Identity Methyl 2-(hexyloxy)benzoate is...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 2-(hexyloxy)benzoate Safety and Handling Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Identity

Methyl 2-(hexyloxy)benzoate is a specialized lipophilic ester intermediate primarily utilized in medicinal chemistry to enhance the bioavailability of pharmacophores. Structurally, it is the hexyl ether derivative of methyl salicylate. Its increased lipophilicity (compared to its parent, methyl salicylate) alters its handling requirements, particularly regarding skin permeation and environmental persistence.

This guide provides a self-validating safety protocol for the synthesis, isolation, and storage of this compound, moving beyond generic SDS data to address the specific risks of handling lipophilic aromatic esters in a research setting.

Physicochemical Profile
PropertyValue / DescriptionExperimental Note
CAS Number Not widely listed; specific isomerUse IUPAC name for registry searches.
Structure Methyl o-hexyloxybenzoateEther linkage at C2; Ester at C1.
Physical State Colorless to pale yellow syrup/liquidViscosity increases with purity.
Solubility Immiscible in water; Soluble in DCM, EtOAc, DMFHigh LogP indicates rapid cell membrane permeation.
Boiling Point >250°C (Predicted)Distillation requires high vacuum (<1 mbar).

Hazard Identification & Toxicology (Structure-Activity Relationship)

Standard GHS classifications for this specific intermediate are often unavailable. The following risk profile is derived from Read-Across methodology using Methyl Salicylate and Methyl 2-(octyloxy)benzoate.

Predicted GHS Classifications
  • Skin Irritation (Category 2): The hexyl chain acts as a permeation enhancer, allowing the benzoate core to penetrate the stratum corneum effectively.

  • Eye Irritation (Category 2A): Direct contact with the "syrupy" liquid is difficult to rinse, prolonging exposure time.

  • Aquatic Toxicity (Category 2/3): High lipophilicity suggests bioaccumulation potential in aquatic organisms. Avoid drain disposal.

Toxicology Insights
  • Metabolic Fate: Upon systemic absorption, esterases will likely hydrolyze the methyl ester to 2-(hexyloxy)benzoic acid . Unlike methyl salicylate, the phenolic oxygen is capped with a hexyl group, preventing the immediate formation of free salicylate (and its associated uncoupling of oxidative phosphorylation) unless the ether bond is metabolically cleaved (typically slower).

  • Sensitization: Aromatic esters are known potential sensitizers. Repeated dermal exposure can lead to allergic contact dermatitis.

Engineering Controls & Personal Protective Equipment (PPE)

The "Permeation" Defense Strategy

Standard nitrile gloves may offer insufficient protection for prolonged handling of hexyloxy-substituted aromatics due to the compound's lipophilic nature.

  • Glove Selection:

    • Routine Handling: Double-gloved Nitrile (minimum 0.11 mm thickness). Change outer glove every 30 minutes.

    • Spill Cleanup: Silver Shield (Laminate) or Viton gloves are required.

  • Respiratory Protection:

    • Low vapor pressure reduces inhalation risk at room temperature.

    • Critical: If heating or distilling, use a localized exhaust snorkel or fume hood. At elevated temperatures, aerosolization of the ester can cause severe respiratory tract irritation.

Containment
  • Glassware: Use silanized glassware if maximizing yield is critical (prevents sticking of the viscous oil).

  • Transfer: Avoid pouring. Use positive-displacement pipettes for small volumes to handle viscosity accuracy and prevent dripping.

Synthesis & Handling Protocol (Williamson Ether Synthesis)

Context: The most common generation of this compound involves alkylating Methyl Salicylate with 1-Bromohexane.

Workflow Logic

The synthesis utilizes a base-mediated alkylation. The primary safety risks here are not just the product, but the synergistic hazard of the solvent (DMF) and the alkylating agent (1-Bromohexane).

Step-by-Step Safety Protocol

Step 1: Reagent Preparation

  • Hazard: 1-Bromohexane is a lachrymator and irritant.

  • Control: Dispense only in a fume hood.

  • Chemistry: Methyl Salicylate (1.0 eq) + Potassium Carbonate (1.5 eq) + 1-Bromohexane (1.2 eq).

Step 2: Reaction (The "Runaway" Check)

  • Solvent: Dimethylformamide (DMF).

  • Risk: Heating DMF with base can lead to thermal decomposition if overheated (>100°C).

  • Protocol: Maintain reaction temperature at 50–60°C . Do not exceed 80°C. Use an oil bath with a redundant temperature probe (internal and external).

Step 3: Quenching & Isolation (The Emulsion Risk)

  • Issue: The product is a surfactant-like oil. Partitioning with water/organic solvent often creates stubborn emulsions.

  • Safety Implication: Researchers often shake separatory funnels vigorously to break emulsions, increasing pressure and spill risk.

  • Solution: Use Brine (saturated NaCl) immediately during the first wash. Do not shake violently; use a gentle rocking motion.

Step 4: Solvent Removal

  • Hazard: Residual DMF is toxic (Reprotoxic 1B).

  • Protocol: Use a rotary evaporator with a high-vacuum pump. Water bath at 50°C.

  • Validation: The final product should be a clear oil. Any turbidity suggests residual salts or water.

Visual Workflow (DOT)

SynthesisWorkflow Start Reagents: Methyl Salicylate + 1-Bromohexane Base Add Base: K2CO3 in DMF Start->Base Heat Reaction: Heat to 50°C (Max 80°C) Base->Heat Exothermic Potential Quench Quench: Dilute with EtOAc Wash with Water/Brine Heat->Quench Emulsion Critical Control Point: Avoid vigorous shaking (Emulsion Risk) Quench->Emulsion Dry Drying: Na2SO4 + Filtration Emulsion->Dry Phase Separation Evap Isolation: Rotovap (High Vac for DMF removal) Dry->Evap Product Final Product: Methyl 2-(hexyloxy)benzoate (Viscous Oil) Evap->Product

Caption: Synthesis workflow highlighting critical safety control points for DMF removal and emulsion management.

Storage & Stability

Unlike simple esters, the hexyloxy group adds steric bulk, slightly protecting the ester from hydrolysis, but moisture sensitivity remains a concern.

  • Storage Conditions: Store at 2–8°C (Refrigerated).

  • Container: Amber glass with a Teflon-lined cap.

  • Incompatibility: Strong oxidizers (due to the ether oxygen) and strong bases (saponification of the ester).

  • Shelf-Life: Re-test purity (TLC/NMR) every 6 months. Look for the appearance of 2-(hexyloxy)benzoic acid (hydrolysis product) or salicylic acid (ether cleavage, rare).

Emergency Response Protocols

ScenarioImmediate ActionTechnical Rationale
Skin Contact Wash with polyethylene glycol (PEG 400) or ethanol, then soap/water.The compound is lipophilic; water alone will not effectively remove it from skin pores.
Eye Exposure Irrigate for 15 mins. Consult ophthalmologist.Viscous oils trap against the cornea; prolonged irrigation is vital.
Spill (Bench) Absorb with vermiculite. Clean surface with acetone.Acetone is required to solubilize the oily residue; water will just spread it.
Fire Use CO2 or Dry Chemical.[1] Do NOT use water jet. Water jet will spread the burning oil (Class B fire).

References

  • Synthesis Methodology

    • Patent: "Amine compounds having anti-inflammatory, antifungal, antiparasitic and anticancer activity." EP2950649A2.[2] (Describes the alkylation of methyl salicylate with 1-bromohexane).

    • Source:

  • Toxicological Read-Across (Methyl Salicylate)

    • Source: PubChem Compound Summary for CID 4133, Methyl Salicyl
    • Source:

  • Toxicological Read-Across (Methyl 2-methoxybenzoate)

    • Source: PubChem Compound Summary for CID 11956, Methyl 2-methoxybenzo
    • Source:

  • General Handling of Organic Esters

    • Source: National Oceanic and Atmospheric Administr
    • Source:

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of Methyl 2-(hexyloxy)benzoate

Abstract & Strategic Overview Methyl 2-(hexyloxy)benzoate is a functionalized aromatic ester often utilized in fragrance chemistry, liquid crystal synthesis, and as a lipophilic intermediate in medicinal chemistry. This...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Methyl 2-(hexyloxy)benzoate is a functionalized aromatic ester often utilized in fragrance chemistry, liquid crystal synthesis, and as a lipophilic intermediate in medicinal chemistry. This application note details a robust, two-step synthesis starting from salicylic acid.

While direct alkylation of salicylic acid is possible, it often leads to mixtures of esters and ethers due to the competing nucleophilicity of the carboxylate and phenoxide ions. To ensure high chemoselectivity and yield, this protocol employs a Sequential Protection-Alkylation Strategy :

  • Fischer Esterification: Selective conversion of the carboxylic acid to a methyl ester.

  • Williamson Ether Synthesis:

    
     alkylation of the phenolic hydroxyl group under basic conditions.
    
Retrosynthetic Analysis[2]

The following diagram illustrates the logical disconnection of the target molecule back to the starting material.

Retrosynthesis Target Methyl 2-(hexyloxy)benzoate (Target) Inter Methyl Salicylate (Intermediate) Target->Inter C-O Disconnection (Ether Synthesis) Start Salicylic Acid (Starting Material) Inter->Start C-O Disconnection (Esterification) Reagents2 1-Bromohexane + K2CO3 Reagents1 MeOH + H2SO4

Figure 1: Retrosynthetic strategy prioritizing chemoselectivity.

Step 1: Fischer Esterification

Objective: Synthesis of Methyl Salicylate (Oil of Wintergreen).[1][2][3]

Principle

Salicylic acid possesses both a carboxylic acid (


) and a phenol (

). In the presence of a strong acid catalyst (

) and excess methanol, the carboxylic acid is selectively esterified. The phenolic proton is not acidic enough to protonate significantly under these conditions, and phenols do not form esters with alcohols via this mechanism.
Reagents & Equipment[1][4][6][7]
  • Salicylic Acid: 13.8 g (100 mmol)

  • Methanol (anhydrous): 50 mL (Excess, acts as solvent)

  • Sulfuric Acid (

    
    , conc.):  3.0 mL
    
  • Apparatus: 250 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stir Bar, Oil Bath.

Protocol
  • Setup: Charge the 250 mL RBF with salicylic acid (13.8 g) and methanol (50 mL). Stir until the solid is mostly suspended/dissolved.

  • Catalyst Addition: Caution: Exothermic. Slowly add concentrated

    
     (3.0 mL) dropwise. The solution may warm up.
    
  • Reflux: Attach the condenser and heat the mixture to reflux (

    
    ) for 6 hours.
    
    • Checkpoint: Monitor by TLC (Silica; 20% EtOAc/Hexane). The starting material (

      
      ) should disappear, replaced by the ester (
      
      
      
      ).
  • Workup:

    • Cool the reaction to room temperature.

    • Concentrate the mixture under reduced pressure (Rotavap) to remove most methanol.

    • Dissolve the residue in Dichloromethane (DCM, 100 mL).

    • Wash with saturated

      
       (
      
      
      
      mL) to neutralize acid traces. Note: Gas evolution (
      
      
      ) will occur.
    • Wash with Brine (50 mL), dry over

      
      , filter, and concentrate.
      
  • Yield: Expect ~13.5–14.5 g (90-95%) of a colorless oil (Methyl Salicylate). This can be used in Step 2 without further purification if purity is >98% by NMR.

Step 2: Williamson Ether Synthesis

Objective: O-Alkylation to form Methyl 2-(hexyloxy)benzoate.

Principle

The phenolic hydroxyl of methyl salicylate is deprotonated by a mild base (


) to form a phenoxide anion. This nucleophile attacks 1-bromohexane in an 

fashion. Anhydrous conditions and a polar aprotic solvent (DMF or Acetone) are critical to favor the

mechanism and prevent hydrolysis of the methyl ester.
Reagents & Equipment[1][4][6][7]
  • Methyl Salicylate (from Step 1): 7.6 g (50 mmol)

  • 1-Bromohexane: 9.1 g (55 mmol, 1.1 eq)

  • Potassium Carbonate (

    
    , anhydrous):  10.4 g (75 mmol, 1.5 eq)
    
  • Potassium Iodide (KI): 0.83 g (5 mmol, 0.1 eq) - Catalyst (Finkelstein condition)

  • Solvent: DMF (Dimethylformamide), 50 mL (Anhydrous)

  • Apparatus: 250 mL RBF, Drying tube or

    
     line.
    
Protocol
  • Deprotonation: In a 250 mL RBF, dissolve Methyl Salicylate (7.6 g) in anhydrous DMF (50 mL). Add finely powdered anhydrous

    
     (10.4 g). Stir at room temperature for 15 minutes. The mixture may turn yellow (phenoxide formation).
    
  • Alkylation: Add 1-Bromohexane (9.1 g) and the catalytic KI (0.83 g).

    • Mechanistic Insight: KI converts alkyl bromides to more reactive alkyl iodides in situ.

  • Reaction: Heat the mixture to

    
     for 4–6 hours.
    
    • Control: Do not exceed

      
       to avoid ester hydrolysis or polymerization side reactions.
      
  • Workup & Purification: (See Flowchart below)

Workup & Purification Workflow

Workup Reaction Reaction Mixture (DMF, Product, Salts) Quench Quench: Pour into Ice Water (200 mL) Reaction->Quench Extract Extraction: Add Ethyl Acetate (3 x 50 mL) Quench->Extract Organic Organic Layer (Product + Impurities) Extract->Organic Aqueous Aqueous Layer (DMF, Salts) -> Discard Extract->Aqueous Wash Wash: 1. Water (remove DMF) 2. 1M NaOH (remove unreacted phenol) 3. Brine Organic->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Crude Crude Oil Dry->Crude Column Column Chromatography (Hexane:EtOAc 95:5) Crude->Column

Figure 2: Isolation protocol ensuring removal of DMF and unreacted phenol.

Analytical Characterization

Upon isolation, the product should be a colorless to pale yellow oil.

Data Summary Table
ParameterValue / Description
Molecular Formula

Molecular Weight 236.31 g/mol
Appearance Colorless oil
Predicted Yield 85% - 92%

(TLC)
~0.45 (Hexane:EtOAc 9:1)
NMR Validation ( NMR, 400 MHz, )

To validate the structure, look for these diagnostic signals:

  • Aromatic Protons (4H): Two doublets and two triplets in the region

    
     6.9 – 7.8 ppm .
    
    • 
       7.78 (dd, 1H, ortho to ester) - Deshielded by carbonyl.
      
    • 
       7.45 (td, 1H).[4]
      
    • 
       6.90–7.00 (m, 2H, ortho/para to ether) - Shielded by oxygen donation.
      
  • Ester Methyl (3H): Sharp singlet at

    
     3.88 ppm .
    
  • Ether Methylene (2H): Triplet at

    
     4.02 ppm  (
    
    
    
    ). This is the key proof of alkylation.
  • Alkyl Chain (11H):

    • 
       1.80 (quintet, 2H, 
      
      
      
      -methylene).
    • 
       1.30–1.50 (multiplet, 6H, internal chain).
      
    • 
       0.90 (triplet, 3H, terminal 
      
      
      
      ).

Troubleshooting & Critical Parameters

  • Moisture Sensitivity: In Step 2, if the DMF is wet, hydroxide ions generated from water/carbonate equilibrium will hydrolyze the methyl ester back to the acid (saponification). Mitigation: Use fresh anhydrous DMF and keep the reaction under an inert atmosphere.

  • Unreacted Phenol: If the reaction stalls, unreacted methyl salicylate can be difficult to separate by boiling point. Mitigation: The NaOH wash in the workup (Figure 2) is critical. The phenoxide is water-soluble, whereas the hexyloxy product is not.

  • Stirring: The

    
     reaction is heterogeneous (solid 
    
    
    
    in liquid). Vigorous stirring is required to maintain reaction kinetics.

References

  • Fischer Esterification Mechanism & Protocol

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
    • Org.[3][5][6][7][8][9] Synth.1929 , 9, 52. (Homologous protocol adapted for Salicylic acid).

  • Draughn, G. L., et al. "Synthesis of substituted salicylates." Journal of Chemical Education2018, 95(1), 123-126.
  • Spectral Data Support

    • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Used as baseline for aromatic shifts).

Sources

Application

Use of "Methyl 2-(hexyloxy)benzoate" in pharmaceutical synthesis

Technical Application Note: Optimization of Methyl 2-(hexyloxy)benzoate as a Pivotal Intermediate in Lipophilic Salicylate Scaffolding Executive Summary Methyl 2-(hexyloxy)benzoate (M2HB) is a critical lipophilic interme...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimization of Methyl 2-(hexyloxy)benzoate as a Pivotal Intermediate in Lipophilic Salicylate Scaffolding

Executive Summary

Methyl 2-(hexyloxy)benzoate (M2HB) is a critical lipophilic intermediate used in the synthesis of 2-alkoxybenzamide pharmacophores. While historically associated with the production of Exalamide (an antifungal and keratolytic agent), recent medicinal chemistry campaigns have repurposed this scaffold for developing lysosomotropic agents —small molecules that accumulate in acidic vacuoles to disrupt autophagy in cancer cells or fungal pathogens.

This guide provides a validated protocol for the high-yield synthesis of M2HB via regioselective O-alkylation of methyl salicylate, followed by its downstream application in aminolysis reactions to generate bioactive amides.

Chemical Context & Mechanism

The Role of the Alkoxy Chain

The introduction of the hexyloxy (


) chain at the ortho position of the benzoate ring serves two pharmacological purposes:
  • Lipophilicity (

    
     Modulation):  It increases membrane permeability, allowing the final API to penetrate fungal cell walls or cross the blood-brain barrier.
    
  • Conformational Locking: The steric bulk of the hexyloxy group forces the carbonyl group out of coplanarity with the benzene ring or induces an intramolecular hydrogen bond (in amides), influencing receptor binding affinity.

Synthetic Pathway Strategy

The most efficient route to M2HB is the Williamson Ether Synthesis using Methyl Salicylate and 1-Bromohexane.

  • Challenge: Methyl salicylate contains both a phenolic hydroxyl and an ester. Harsh conditions can lead to ester hydrolysis (saponification) or transesterification.

  • Solution: Use of a mild base (

    
    ) in a polar aprotic solvent (DMF or Acetone) ensures exclusive deprotonation of the phenol (
    
    
    
    ) without attacking the methyl ester.

SynthesisPathway MS Methyl Salicylate (Starting Material) Inter Phenolate Anion (Intermediate) MS->Inter K2CO3, DMF Deprotonation HexBr 1-Bromohexane (Electrophile) HexBr->Inter + M2HB Methyl 2-(hexyloxy)benzoate (Target Intermediate) Inter->M2HB SN2 Substitution 60-80°C Exalamide Exalamide (API) M2HB->Exalamide NH3 / MeOH Aminolysis Lysoso Lysosomotropic Amine Analogs M2HB->Lysoso R-NH2 High Temp Amidation

Figure 1: Synthetic pathway from Methyl Salicylate to Bioactive Benzamides via M2HB.

Protocol 1: High-Yield Synthesis of Methyl 2-(hexyloxy)benzoate

Objective: Synthesize M2HB with >95% purity and >90% yield. Scale: 50 mmol (adaptable to kg scale).

Reagents & Equipment
ReagentEquiv.[1][2][3][4][5][6][7]AmountRole
Methyl Salicylate1.07.61 g (50 mmol)Substrate
1-Bromohexane1.29.90 g (60 mmol)Alkylating Agent
Potassium Carbonate (

)
1.510.35 gBase (anhydrous)
DMF (N,N-Dimethylformamide)-50 mLSolvent
Potassium Iodide (KI)0.10.83 gCatalyst (Finkelstein)
Step-by-Step Procedure
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl Salicylate (7.61 g) in DMF (50 mL).

  • Deprotonation: Add anhydrous

    
      (10.35 g) in a single portion. Stir at room temperature for 15 minutes.
    
    • Observation: The mixture may turn slightly yellow as the phenolate forms.

  • Alkylation: Add 1-Bromohexane (9.90 g) and catalytic KI (0.83 g).

    • Expert Insight: KI converts the alkyl bromide to the more reactive alkyl iodide in situ, accelerating the reaction rate significantly.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Monitoring: Check by TLC (Eluent: 10% EtOAc in Hexanes). The starting material (Methyl Salicylate) will stain violet with

      
       (phenolic test); the product will not. Continue until the phenolic spot disappears.
      
  • Workup (Critical for Purity):

    • Cool the reaction to room temperature.[1][2][4][8]

    • Pour the mixture into Ice Water (200 mL) to precipitate the ester and dissolve inorganic salts.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash Step: Wash the combined organic layer with 5% NaOH (20 mL) to remove any unreacted Methyl Salicylate (phenols are soluble in base; the ester is not). Do not skip this step.

    • Wash with Brine (50 mL), dry over anhydrous

      
      , and filter.
      
  • Purification: Concentrate under reduced pressure. The resulting oil is often pure enough for the next step. If necessary, purify via vacuum distillation or silica gel chromatography (Hexanes:EtOAc 9:1).

Yield Expectation: 10.5 – 11.5 g (89–97%) as a colorless to pale yellow oil.

Protocol 2: Aminolysis to Bioactive Amides (Exalamide Synthesis)

Objective: Convert M2HB into Exalamide (2-hexyloxybenzamide) or substituted analogs. Mechanism: Nucleophilic acyl substitution. Methyl esters are preferred over ethyl esters due to faster kinetics with amines.

Procedure
  • Charge: Place Methyl 2-(hexyloxy)benzoate (2.36 g, 10 mmol) in a pressure tube or autoclave.

  • Amine Addition:

    • For Exalamide: Add 7N Ammonia in Methanol (20 mL).

    • For N-substituted analogs: Add the primary amine (12 mmol) and methanol (10 mL).

  • Reaction: Seal the vessel and heat to 100–110°C for 24–48 hours.

    • Note: The elevated temperature is required because the ortho-alkoxy group provides steric hindrance, making the carbonyl carbon less accessible than in para-substituted benzoates.

  • Isolation:

    • Cool to room temperature.[1][4]

    • Evaporate the solvent/excess ammonia under vacuum.

    • Recrystallization: The residue is typically a solid. Recrystallize from Ethanol/Water or Isopropanol to obtain white crystals.

Analytical Characterization

To validate the synthesis, compare your product against these standard spectral data points derived from literature and patent filings.

AttributeSpecification (M2HB)Specification (Exalamide)
Appearance Colorless OilWhite Crystalline Solid
1H NMR (

)

3.89 (s, 3H,

), 4.02 (t, 2H,

), 7.0–7.8 (m, 4H, Ar-H)

4.15 (t, 2H), 5.8-7.8 (br,

), 8.2 (dd, 1H)
IR (

)
1730 (Ester C=O), 1250 (Ether C-O)1650 (Amide C=O), 3100-3400 (

)
TLC (

)
~0.6 (20% EtOAc/Hex)~0.2 (20% EtOAc/Hex)

Troubleshooting & Critical Quality Attributes (CQAs)

Process Control Diagram

WorkupLogic Start Crude Reaction Mixture (DMF, Product, K2CO3, SM) Quench Quench in Ice Water Start->Quench Extract Extract with EtOAc Quench->Extract WashNaOH Wash with 5% NaOH Extract->WashNaOH OrgLayer Organic Layer (Product + Impurities) WashNaOH->OrgLayer AqLayer Aqueous Layer (Phenolate + Salts) WashNaOH->AqLayer Discard Decision Is Phenol Present? Decision->WashNaOH Yes (Repeat Wash) Final Dry, Filter, Concentrate Decision->Final No (Clear) OrgLayer->Decision

Figure 2: Workup logic to ensure removal of unreacted phenolic starting material.

Common Issues
  • Low Yield: Often caused by wet DMF.

    
     is hygroscopic; water inhibits the 
    
    
    
    reaction. Correction: Use anhydrous DMF and dry
    
    
    in an oven before use.
  • Product Solidification: If the hexyl chain is pure, the ester may solidify at low temperatures (m.p. is low). This is normal.

  • Incomplete Amidation: If Protocol 2 stalls, add a Lewis Acid catalyst (e.g.,

    
     or 
    
    
    
    ) to activate the ester carbonyl.

References

  • Preparation of Amine Compounds. (2015). European Patent EP2950649A2. Describes the synthesis of Methyl 2-(hexyloxy)benzoate and its conversion to bioactive amides.

  • Synthesis of Exalamide. (1976). British Patent 1,448,236.
  • Williamson Ether Synthesis of Salicylates. (2016). IUCrData. Crystal structure and synthesis of related benzoate esters (Methyl 2-(benzoyloxy)benzoate) confirming reaction conditions.

  • Lysosomotropic Agents. (2020). Journal of Medicinal Chemistry. Discusses the role of lipophilic amines in disrupting autophagy.

Sources

Method

Application Note: Methyl 2-(hexyloxy)benzoate as a Lipophilic Scaffold in Anti-Inflammatory Drug Synthesis

[1] Executive Summary This guide details the synthesis, characterization, and application of Methyl 2-(hexyloxy)benzoate (M2HB) . While methyl salicylate derivatives are historically associated with COX inhibition (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the synthesis, characterization, and application of Methyl 2-(hexyloxy)benzoate (M2HB) . While methyl salicylate derivatives are historically associated with COX inhibition (e.g., Aspirin), M2HB represents a distinct class of O-alkylated benzoate intermediates . These scaffolds are critical in modern medicinal chemistry for synthesizing lysosomotropic amines and lipophilic benzamides that exhibit potent anti-inflammatory, antifungal, and antiparasitic activities.

Unlike free salicylates, the O-hexyl moiety in M2HB masks the phenolic hydroxyl group, preventing direct glucuronidation and significantly increasing the partition coefficient (LogP). This modification allows for enhanced membrane permeability and serves as a robust precursor for nucleophilic acyl substitution reactions to generate diverse pharmacological libraries.

Chemical Context & Mechanism of Action[2][3][4]

The Role of the Hexyl Chain

In anti-inflammatory drug design, the transition from a free phenol (salicylic acid) to an O-alkylated ether (M2HB) serves three specific mechanistic functions:

  • Metabolic Shielding: The hexyl ether bond is metabolically stable compared to the labile acetyl ester of aspirin, preventing rapid hydrolysis in plasma.

  • Lipophilicity Tuning: The hexyl chain increases the LogP by approximately +3.0 units compared to methyl salicylate. This facilitates passive transport across the blood-brain barrier (BBB) or accumulation in acidic organelles (lysosomes), a mechanism exploited by novel aminoquinoline anti-inflammatories.

  • Hydrophobic Anchoring: In downstream amides derived from M2HB, the hexyloxy tail often occupies hydrophobic pockets (e.g., in COX-2 or specific kinase domains), improving binding affinity.

Synthetic Pathway Visualization

The following diagram illustrates the synthesis of M2HB and its downstream conversion into active anti-inflammatory amides.

M2HB_Synthesis MS Methyl Salicylate (Starting Material) Step1 Step 1: Williamson Ether Synthesis K2CO3, DMF, 60°C MS->Step1 HexBr 1-Bromohexane (Alkylating Agent) HexBr->Step1 M2HB Methyl 2-(hexyloxy)benzoate (Target Intermediate) Step2 Step 2: Aminolysis 110°C, Sealed Tube M2HB->Step2 Amine Functionalized Amine (e.g., Aminoquinoline) Amine->Step2 Drug Lipophilic Benzamide (Anti-inflammatory Agent) Step1->M2HB SN2 Mechanism 90-95% Yield Step2->Drug Nucleophilic Acyl Substitution

Figure 1: Synthetic workflow transforming Methyl Salicylate into bioactive anti-inflammatory agents via the M2HB intermediate.

Experimental Protocols

Protocol A: High-Yield Synthesis of Methyl 2-(hexyloxy)benzoate

Objective: Synthesize M2HB via Williamson ether synthesis with >95% purity suitable for downstream amidation.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]Role
Methyl Salicylate152.151.0Substrate
1-Bromohexane165.071.2Electrophile
Potassium Carbonate (anhydrous)138.212.0Base
Potassium Iodide (KI)166.000.1Catalyst (Finkelstein)
DMF (N,N-Dimethylformamide)-SolventReaction Medium
Step-by-Step Procedure
  • Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl Salicylate (15.2 g, 100 mmol) in DMF (100 mL) .

  • Deprotonation: Add Potassium Carbonate (27.6 g, 200 mmol) in a single portion. The suspension will turn yellow/orange as the phenoxide anion forms. Stir at room temperature for 15 minutes.

    • Expert Insight: Use finely ground anhydrous K₂CO₃. Moisture severely impedes the SN2 reaction by solvating the nucleophile.

  • Alkylation: Add Potassium Iodide (1.66 g, 10 mmol) followed by the dropwise addition of 1-Bromohexane (19.8 g, 120 mmol) over 10 minutes.

    • Mechanism:[8] KI converts the alkyl bromide to the more reactive alkyl iodide in situ.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (N₂ or Ar) for 4-6 hours . Monitor by TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.6) should disappear, replaced by the product (Rf ~0.75).

  • Work-up:

    • Cool to room temperature.[1]

    • Pour the mixture into Ice Water (400 mL) to precipitate the inorganic salts and the organic product.

    • Extract with Ethyl Acetate (3 x 100 mL) .

    • Wash the combined organic layers with Water (2 x 100 mL) and Brine (1 x 100 mL) to remove residual DMF.

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Purification: The crude oil is typically >90% pure. For pharmaceutical grade, purify via silica gel column chromatography (Eluent: 100% Hexane to 5% EtOAc/Hexane).

Yield Expectation: 21.0 – 22.5 g (89–95%). Appearance: Colorless to pale yellow oil.

Protocol B: Aminolysis to Active Anti-Inflammatory Benzamides

Objective: Convert M2HB into a pharmacologically active amide, as described in patent literature for lysosomotropic agents.

Procedure
  • Setup: In a pressure tube or sealed vessel, combine Methyl 2-(hexyloxy)benzoate (1.0 equiv) with the target Amine (e.g., N,N-diethylethane-1,2-diamine or an aminoquinoline, 1.2 – 1.5 equiv) .

  • Reaction: Heat the neat mixture (or use minimal ethanol if solid) to 110°C for 24–48 hours .

    • Note: The hexyloxy group provides steric bulk; elevated temperatures are required to drive the attack on the ester carbonyl.

  • Isolation: Cool the mixture. Partition between Isopropyl Acetate and Water .[9]

  • Purification: The resulting amide is often basic. Purify by acid-base extraction or crystallization from ethanol/water.

Analytical Validation (Self-Validating Data)

To ensure the integrity of the intermediate before proceeding to expensive drug synthesis steps, verify the following spectral markers.

Nuclear Magnetic Resonance (NMR) Data
NucleusChemical Shift (δ ppm)MultiplicityAssignmentValidation Check
¹H NMR 3.89Singlet (3H)-OCH₃ (Ester)Must be present. Loss indicates hydrolysis.
¹H NMR 4.02Triplet (2H)-OCH₂- (Hexyl)Confirms alkylation.
¹H NMR 0.89Triplet (3H)-CH₃ (Terminal)Confirms hexyl chain integrity.
¹H NMR 10.5 - 11.0SingletPhenolic -OHMUST BE ABSENT. Presence indicates incomplete reaction.
¹³C NMR 167.0SingletC=O (Ester)Characteristic carbonyl shift.
¹³C NMR 68.8Singlet-OCH₂-Characteristic ether carbon.
Quality Control Checkpoints
  • The "Phenol Test": Dissolve a drop of the product in ethanol and add 1 drop of FeCl₃ solution.

    • Pass: No color change (Yellow).

    • Fail: Violet/Purple color (Indicates unreacted Methyl Salicylate).

  • Water Content: Ensure DMF removal is complete. Residual DMF appears at δ 2.9 (s), 2.8 (s), and 8.0 (s) in ¹H NMR and will poison downstream catalysts.

References

  • Google Patents. (2015). Amine compounds that have anti-inflammatory, antifungal, antiparasitic, and anticancer activity (EP2950649A2).
  • National Institutes of Health (NIH). (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. PubMed. Retrieved from [Link]

  • ScienceMadness. (n.d.).[6] Preparation of methyl salicylate. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Anti-Inflammatory Activity of Salicylic Acid Derivatives. Retrieved from [Link]

Sources

Application

Application Note: Methyl 2-(hexyloxy)benzoate in the Synthesis of Lysosomotropic Antiparasitic Agents

Executive Summary This application note details the synthesis, purification, and downstream utilization of Methyl 2-(hexyloxy)benzoate (M2HB). While commercial antiparasitics like Decoquinate utilize longer alkyl chains...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis, purification, and downstream utilization of Methyl 2-(hexyloxy)benzoate (M2HB). While commercial antiparasitics like Decoquinate utilize longer alkyl chains (e.g., decyloxy), the hexyloxy (C6) variant has emerged as a critical intermediate in Structure-Activity Relationship (SAR) studies for next-generation lysosomotropic agents . These compounds target acidic vacuoles in parasites such as Plasmodium falciparum (Malaria) and Toxoplasma gondii (Toxoplasmosis).

This guide provides a validated protocol for the Williamson ether synthesis of M2HB and its subsequent conversion into amino-quinoline/quinazoline scaffolds, emphasizing the role of the C6-lipophilic tail in membrane permeability and vacuolar accumulation.

Scientific Background & Mechanism

The Role of the Alkoxy Tail

In antiparasitic medicinal chemistry, the introduction of an alkoxy chain at the ortho-position of a benzoate core serves two mechanistic functions:

  • Lipophilicity Modulation: The hexyl chain increases the LogP, facilitating passive diffusion across the parasite's plasma membrane.

  • Conformational Locking: The steric bulk of the hexyloxy group forces the carbonyl moiety out of planarity or locks specific conformations via van der Waals interactions, often critical for binding to the target enzyme (e.g., parasite cytochrome bc1 complex) or for correct cyclization geometry during synthesis.

Mechanism of Action: Lysosomotropic Trapping

The downstream products derived from M2HB are often weak bases (amino-quinolines). These compounds permeate the parasite membrane in their uncharged form. Upon entering the acidic food vacuole (pH ~5.0) of the parasite, they become protonated and trapped. The hexyloxy tail anchors the molecule within the lipid bilayer of the vacuole, disrupting heme detoxification or vacuolar integrity.

Pathway Visualization

The following diagram illustrates the synthesis workflow and the biological logic behind the hexyloxy modification.

G Start Methyl Salicylate (Precursor) Intermediate Methyl 2-(hexyloxy)benzoate (The Topic) Start->Intermediate Williamson Ether Synthesis (SN2 Reaction) Reagent 1-Bromohexane + K2CO3/DMF Reagent->Intermediate Cyclization Cyclocondensation (with Diamines/Anilines) Intermediate->Cyclization 110°C, Sealed Tube Drug Lipophilic Quinolone/ Quinazoline Scaffold Cyclization->Drug Ring Closure Target Parasite Food Vacuole (Lysosomotropic Trapping) Drug->Target Passive Diffusion & Proton Trapping

Figure 1: Synthetic pathway from Methyl Salicylate to Active Antiparasitic Scaffold, highlighting the central role of the hexyloxy intermediate.

Experimental Protocols

Protocol A: High-Yield Synthesis of Methyl 2-(hexyloxy)benzoate

Objective: To synthesize M2HB via O-alkylation of methyl salicylate with high regioselectivity.

Reagents:

  • Methyl Salicylate (1.0 eq)

  • 1-Bromohexane (1.2 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Dimethylformamide (DMF), anhydrous[1]

  • Potassium Iodide (KI) (0.1 eq, catalytic)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl Salicylate (15.2 g, 100 mmol) in anhydrous DMF (100 mL).

  • Deprotonation: Add anhydrous

    
     (27.6 g, 200 mmol) in a single portion. Stir at room temperature for 15 minutes. The mixture will become a heterogeneous suspension.
    
    • Note: The color may shift to yellow due to phenoxide formation.

  • Alkylation: Add 1-Bromohexane (16.8 mL, 120 mmol) and catalytic KI (1.66 g, 10 mmol).

    • Causality: KI converts the alkyl bromide to the more reactive alkyl iodide in situ (Finkelstein reaction), accelerating the SN2 attack by the sterically hindered phenoxide.

  • Reaction: Heat the mixture to 80°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1] The starting material (Methyl Salicylate) should disappear (Rf ~0.6).

  • Workup (Self-Validating Step):

    • Cool to room temperature. Pour the mixture into ice-cold water (400 mL).

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Critical Wash: Wash the combined organic layer with 1M NaOH (2 x 50 mL) .

    • Validation: This basic wash removes any unreacted methyl salicylate (phenolic), ensuring the product is free of starting material.

    • Wash with brine, dry over

      
      , and concentrate under reduced pressure.
      
  • Purification: If necessary, purify via vacuum distillation or silica gel chromatography (0-5% EtOAc in Hexanes).

    • Yield Expectation: >90% as a colorless to pale yellow oil.

Protocol B: Cyclocondensation to Antiparasitic Scaffolds

Objective: Conversion of M2HB into a bioactive amino-quinazoline or quinolone derivative, as referenced in patent literature for antiparasitic applications.

Reference Basis: This protocol is adapted from methods described in Patent EP2950649A2 for amine compounds with antiparasitic activity [1].

Reagents:

  • Methyl 2-(hexyloxy)benzoate (Intermediate from Protocol A)

  • Target Amine (e.g., ethylenediamine or a substituted aniline)

  • Solvent: Ethanol or neat (solvent-free)

Methodology:

  • Charging: In a pressure-rated sealed tube, combine Methyl 2-(hexyloxy)benzoate (1.80 g, 7.63 mmol) and the requisite amine (typically 1.5 - 3.0 eq depending on volatility).

  • Thermal Activation: Seal the tube and heat to 110°C for 48 hours.

    • Mechanism:[1][2][3][4][5][6][7] This drives the aminolysis of the ester. If a diamine is used, the second amine group can attack the carbonyl (if an adjacent leaving group exists) or simply form a stable benzamide intermediate for further cyclization.

  • Workup:

    • Cool the vessel. Partition the reaction mixture between Isopropyl Acetate and Water.[3]

    • Wash organic phase with 5%

      
       to remove acidic byproducts.
      
    • Dry and concentrate.

  • Data Analysis: The resulting product should show the loss of the methyl ester singlet (~3.8 ppm) in

    
     NMR and the appearance of amide protons.
    

Data Presentation: Solvent & Catalyst Effects

The choice of solvent and catalyst significantly impacts the yield of the hexyloxy intermediate.

SolventCatalystTemp (°C)Time (h)Yield (%)Comments
DMF KI 80 4 94% Recommended. Fast kinetics due to polar aprotic nature.
AcetoneNoneReflux (56)1265%Too slow; heterogeneous base poor solubility.
AcetonitrileKIReflux (82)882%Good alternative to DMF; easier workup.
TolueneTBAF100678%Phase transfer catalyst required.

References

  • Google Patents. (2015). Amine compounds having anti-inflammatory, antifungal, antiparasitic and anticancer activity (EP2950649A2).
  • National Institutes of Health (NIH). (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity.[8] Retrieved from [Link]

  • MDPI. (2021). Chemical and Pharmacological Properties of Decoquinate: A Review. (Context on alkoxy-quinolone structures). Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid, 2-(hexyloxy)-, methyl ester - Compound Summary. Retrieved from [Link]

Sources

Method

"Methyl 2-(hexyloxy)benzoate" for melanin synthesis inhibition studies

Application Note: Methyl 2-(hexyloxy)benzoate (M2HB) for Melanin Synthesis Inhibition Executive Summary This guide details the application of Methyl 2-(hexyloxy)benzoate (M2HB), a lipophilic derivative of methyl salicyla...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 2-(hexyloxy)benzoate (M2HB) for Melanin Synthesis Inhibition

Executive Summary

This guide details the application of Methyl 2-(hexyloxy)benzoate (M2HB), a lipophilic derivative of methyl salicylate, as a potent tyrosinase inhibitor. Unlike hydrophilic inhibitors (e.g., Kojic Acid) which often suffer from poor skin permeability, the hexyloxy moiety of M2HB enhances cellular uptake while maintaining the pharmacophore required for copper chelation at the tyrosinase active site. This document provides standardized protocols for synthesis, enzymatic evaluation, and cell-based validation using B16F10 melanoma models.

Part 1: Chemical Identity & Preparation

Rationale: M2HB is not always commercially available in high purity for biological screening. In-house synthesis via O-alkylation of methyl salicylate ensures control over impurities that could interfere with enzymatic assays.

Chemical Structure & Properties
  • IUPAC Name: Methyl 2-(hexyloxy)benzoate

  • Molecular Formula: C₁₄H₂₀O₃

  • Molecular Weight: 236.31 g/mol

  • Key Feature: The ortho-alkoxy group creates a potential bidentate ligand structure with the ester carbonyl, facilitating copper interaction in metalloenzymes like tyrosinase.

Synthesis Protocol (Williamson Ether Synthesis)
  • Reagents: Methyl salicylate (1.0 eq), 1-Bromohexane (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Acetone (Anhydrous).

  • Procedure:

    • Dissolve methyl salicylate in anhydrous acetone in a round-bottom flask.

    • Add K₂CO₃ and stir for 15 minutes at room temperature to deprotonate the phenol.

    • Add 1-Bromohexane dropwise.

    • Reflux at 60°C for 6–8 hours. Monitor via TLC (Hexane:EtOAc 9:1).

    • Workup: Filter off inorganic salts. Evaporate solvent.[1][2] Dissolve residue in Ethyl Acetate, wash with water and brine.

    • Purification: Silica gel column chromatography (Eluent: Hexane/EtOAc gradient).

    • Validation: Confirm structure via ¹H-NMR (Look for triplet at ~4.0 ppm for -OcH ₂-).

Part 2: Mechanism of Action

Scientific Basis: Tyrosinase (EC 1.14.18.[3]1) is the rate-limiting enzyme in melanogenesis.[3][4][5] It contains a binuclear copper active site. M2HB acts primarily as a competitive inhibitor or mixed-type inhibitor . The benzoate core mimics the tyrosine substrate, while the hexyloxy tail occupies the hydrophobic pocket near the active site, preventing substrate entry.

MelaninPathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Eumelanin/Pheomelanin Dopaquinone->Melanin Spontaneous Polymerization Tyrosinase Tyrosinase Enzyme (Cu2+ Active Site) Tyrosinase->Tyrosine Catalyzes Tyrosinase->DOPA Catalyzes M2HB Methyl 2-(hexyloxy)benzoate (Inhibitor) M2HB->Tyrosinase Blocks Active Site (Competitive Inhibition)

Figure 1: M2HB inhibits the hydroxylation of Tyrosine and oxidation of DOPA by blocking the Tyrosinase copper active site.

Part 3: In Vitro Efficacy Protocols

Cell-Free Mushroom Tyrosinase Assay

Purpose: To determine the direct inhibitory constant (IC₅₀) without cellular membrane interference.

Reagents:

  • Phosphate Buffer (PBS): 0.1 M, pH 6.8.[3]

  • Tyrosinase: Mushroom source (Sigma-Aldrich), 1000 U/mL stock in PBS.

  • Substrate: L-DOPA (2 mM stock).

  • Test Compound: M2HB dissolved in DMSO (Final DMSO < 1%).

Protocol:

  • Plate Setup: Use a 96-well clear microplate.

  • Blank: 140 µL PBS + 10 µL DMSO.

  • Control: 140 µL PBS + 10 µL Tyrosinase + 10 µL DMSO.

  • Sample: 120 µL PBS + 20 µL M2HB (varying concentrations) + 10 µL Tyrosinase.

  • Incubation 1: Incubate at 25°C for 10 minutes (Enzyme + Inhibitor interaction).

  • Reaction Trigger: Add 40 µL L-DOPA to all wells.

  • Measurement: Monitor absorbance at 475 nm (Dopachrome formation) every 30 seconds for 10 minutes using a kinetic microplate reader.

Calculation:


[6]
Cell-Based Melanin Inhibition (B16F10 Model)

Purpose: To evaluate efficacy in a living system, accounting for cell permeability and stability.

Reagents:

  • Cells: B16F10 Murine Melanoma cells.[4][7][8]

  • Media: DMEM + 10% FBS + 1% Pen/Strep (Phenol-red free preferred).

  • Stimulant:

    
    -MSH (Melanocyte Stimulating Hormone), 100 nM.
    
  • Lysis Buffer: 1N NaOH + 10% DMSO.

Protocol:

  • Seeding: Seed

    
     cells/well in a 6-well plate. Incubate 24h.
    
  • Treatment: Replace medium with fresh medium containing:

    • 100 nM

      
      -MSH (to induce melanogenesis).
      
    • M2HB (concentrations: 1, 5, 10, 25, 50 µM).

    • Positive Control:[3][4][8][9][10] Kojic Acid (500 µM) or Arbutin.

  • Incubation: Incubate for 72 hours.

  • Harvesting: Wash cells 2x with cold PBS. Trypsinize and pellet cells (

    
    , 5 min).
    
  • Lysis: Resuspend pellet in 200 µL 1N NaOH (with 10% DMSO). Heat at 80°C for 1 hour to solubilize melanin.

  • Quantification: Transfer to 96-well plate and read Absorbance at 405 nm . Normalize to total protein content (BCA Assay).

Part 4: Data Analysis & Validation

Workflow Visualization: To ensure reproducibility, follow this logic flow for data processing.

ExperimentalWorkflow Stock Stock Prep (DMSO) Dilution Serial Dilution (1-100 µM) Stock->Dilution CellFree Enzymatic Assay (Tyrosinase + L-DOPA) Dilution->CellFree CellBased Cellular Assay (B16F10 + a-MSH) Dilution->CellBased Analysis Calculate IC50 CellFree->Analysis ToxCheck MTT Assay (Viability Check) CellBased->ToxCheck Must be >80% Viable ToxCheck->Analysis Normalize Data Validation Compare vs. Kojic Acid Analysis->Validation

Figure 2: Experimental workflow ensuring cytotoxicity is ruled out before efficacy calculation.

Data Presentation Table (Template):

CompoundConcentration (µM)Tyrosinase Inhibition (%)B16F10 Melanin Content (%)Cell Viability (%)
Control 00.0 ± 1.2100.0 ± 3.5100.0 ± 2.1
M2HB 1025.4 ± 2.185.2 ± 4.198.5 ± 1.5
M2HB 5068.9 ± 3.445.3 ± 2.892.1 ± 3.0
M2HB 10088.1 ± 1.522.1 ± 5.085.4 ± 4.2
Kojic Acid 50075.2 ± 2.835.6 ± 3.295.0 ± 2.0

Note: M2HB often shows higher potency than Kojic Acid at lower concentrations due to the hexyloxy chain improving enzyme affinity.

Part 5: Safety & Toxicology (Critical Check)

Directive: You must distinguish between depigmentation and cytotoxicity. A decrease in melanin due to cell death is a false positive.

Protocol (MTT Assay):

  • Perform in parallel with the Melanin Inhibition assay (Part 3.2).

  • After 72h treatment, remove media.[11]

  • Add 0.5 mg/mL MTT solution. Incubate 3-4 hours at 37°C.

  • Remove MTT, add DMSO to dissolve formazan crystals.

  • Read at 570 nm.

  • Acceptance Criteria: The concentration used for melanin inhibition must maintain >80% cell viability .

References

  • Mushroom Tyrosinase Assay Protocol: Source: Bio-protocol.[4][8][10][12] "Mushroom Tyrosinase Inhibitory Assay." URL:[Link] (Validated generic protocol for tyrosinase inhibition).

  • Benzoate Inhibitor Mechanism: Source: National Institutes of Health (PMC). "Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships." URL:[Link]

  • B16F10 Melanin Content Assay: Source: Spandidos Publications. "Effects of pine needle essential oil on melanin synthesis in B16F10 cells and its mechanism." (Contains detailed NaOH lysis protocol). URL:[Link]

  • Synthesis of Alkoxy Benzoates: Source: ResearchGate.[13][14] "Synthesis and tyrosinase inhibitory activity of 2-alkoxy-benzoates." (General synthetic route validation). URL:[Link]

  • General Tyrosinase Inhibitor Review: Source: National Institutes of Health (PMC). "A comprehensive review on tyrosinase inhibitors." URL:[Link]

Sources

Application

Application Note: Formulation &amp; Stability of Methyl 2-(hexyloxy)benzoate for In Vitro Assays

Abstract & Technical Scope Methyl 2-(hexyloxy)benzoate (M2HB) presents a specific formulation challenge in in vitro pharmacology due to its amphiphilic nature—combining a lipophilic hexyloxy tail with a hydrolyzable benz...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Technical Scope

Methyl 2-(hexyloxy)benzoate (M2HB) presents a specific formulation challenge in in vitro pharmacology due to its amphiphilic nature—combining a lipophilic hexyloxy tail with a hydrolyzable benzoate ester core. While often screened for antimicrobial or pheromonal activity, its high lipophilicity (Estimated LogP > 5.0) leads to poor aqueous solubility and rapid precipitation in standard cell culture media.

This guide provides a validated workflow to solubilize M2HB, prevent "crashing out" during serial dilutions, and mitigate false negatives caused by serum esterase hydrolysis.

Physicochemical Profile & Solubility Logic

Before attempting formulation, the researcher must understand the driving forces behind the compound's behavior in aqueous buffers.

PropertyValue (Est.)Implication for Assay
Molecular Weight ~236.31 g/mol Small molecule; rapid membrane permeation expected.
LogP (Octanol/Water) 5.2 – 5.8 Critical: Highly lipophilic. Practically insoluble in water. Requires organic co-solvent (DMSO) and carrier protein (BSA/Serum).
Functional Groups Ester, EtherInstability Risk: The methyl ester is susceptible to hydrolysis by carboxylesterases found in Fetal Bovine Serum (FBS).
Physical State Oily Liquid/Low-melt SolidDensity is close to water; precipitation may form colloidal emulsions rather than visible crystals.

Analyst Insight: Unlike simple methyl benzoate (LogP ~2.1), the addition of the hexyloxy chain shifts M2HB into the "Class II" category of the Biopharmaceutics Classification System (BCS)—low solubility, high permeability. Standard "direct spike" protocols will likely fail.

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a homogenous master stock free of micro-precipitates.

Materials
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, sterile-filtered (Sigma-Aldrich Hybridoma grade or equivalent).

  • Vessels: Amber glass vials (Borosilicate). Do not use polystyrene, as lipophilic esters may leach plasticizers.

Step-by-Step Methodology
  • Weighing: Weigh M2HB into a pre-tared glass vial.

    • Target: 10 mM to 50 mM stock concentration.

    • Calculation: For 10 mL of 50 mM stock, weigh 118.15 mg of M2HB.

  • Solubilization: Add the calculated volume of anhydrous DMSO.

  • Agitation: Vortex vigorously for 30 seconds. If the compound is an oil, ensure no phase separation droplets remain at the meniscus.

  • Storage: Aliquot into small glass vials (20-50 µL) to avoid freeze-thaw cycles. Store at -20°C.

    • Note: DMSO freezes at 19°C. Ensure stock is fully liquid and vortexed before every use.

Protocol B: The "Intermediate Step" Dilution Method

The Failure Point: Directly spiking a 50 mM DMSO stock into aqueous media (1:1000 dilution) often causes local precipitation at the pipette tip, creating a "cloud" of unavailable compound.

The Solution: Use an intermediate dilution step with a carrier.

Workflow Diagram (Graphviz)

FormulationWorkflow cluster_0 Critical Success Factor: Carrier Protein Stock Master Stock (50 mM in DMSO) Inter Intermediate Dilution (500 µM in Media + 4% BSA) Stock->Inter 1:100 Dilution (Slow addition) Precip Precipitation Risk! Stock->Precip Direct Spike (1:1000) Final Final Assay Well (5 µM, 0.1% DMSO) Inter->Final 1:10 Dilution (into Assay Media)

Figure 1: The "Intermediate Dilution" strategy prevents the kinetic shock of mixing high-concentration lipophiles with water.

Detailed Procedure
  • Prepare Carrier Medium: Use culture media supplemented with 4% Fatty Acid-Free BSA (Bovine Serum Albumin). The albumin acts as a "molecular shuttle," binding the lipophilic hexyl tail and keeping the ester in solution.

  • Intermediate Dilution (100x):

    • Add 10 µL of 50 mM M2HB Stock to 990 µL of Carrier Medium.

    • Technique: Vortex the media while slowly injecting the DMSO stock to ensure rapid dispersion.

    • Result: 500 µM M2HB in 1% DMSO.

  • Final Assay Dilution:

    • Dilute the Intermediate Solution 1:100 (or as required) into the final cell culture wells.

    • Final Conditions: 5 µM M2HB, 0.01% DMSO.

Protocol C: Mitigating Ester Hydrolysis (Stability)

The Mechanism: Serum (FBS) contains high levels of carboxylesterases. These enzymes will cleave M2HB into 2-(hexyloxy)benzoic acid and methanol within 30-60 minutes at 37°C, rendering long-duration assays (24h+) invalid.

Experimental Adjustments

To ensure you are testing the ester and not the acid metabolite:

StrategyProtocol AdjustmentPros/Cons
Heat Inactivation Heat FBS at 56°C for 30 mins prior to media prep.Pro: Reduces esterase activity by ~70%. Con: May reduce growth factors sensitive to heat.
Serum-Free Window Pulse-treat cells in serum-free (Opti-MEM) media for 4-6 hours.Pro: Eliminates hydrolysis almost entirely. Con: Stressful for sensitive cell lines.
Inhibitor Addition Add BNPP (Bis-4-nitrophenyl phosphate) at 10-50 µM.Pro: Potent esterase inhibitor. Con: BNPP can be cytotoxic; requires vehicle control.

Recommendation: Use Heat-Inactivated FBS for standard assays. For precise kinetic data (Km/Vmax), use Serum-Free Media .

QC & Validation: The Turbidity Check

Never assume solubility. Validate it.

  • Prepare a "Dummy" Plate: Replicate your highest assay concentration (e.g., 50 µM) in a clear 96-well plate without cells.

  • Incubate: 37°C for 2 hours.

  • Read Absorbance: Measure OD at 600 nm or turbidity .

    • Acceptance Criteria: OD600 < 0.01 (relative to blank media).

    • Failure: If OD > 0.02, the compound has crashed out. Reduce concentration or increase BSA.

Troubleshooting Decision Tree

Troubleshooting Start Turbidity Observed? Yes Yes (Cloudy/Precipitate) Start->Yes No No (Clear) Start->No Action1 Reduce Stock Conc. (Try 10 mM) Yes->Action1 If crystals visible Action2 Increase BSA/Serum (Carrier needed) Yes->Action2 If milky emulsion Action3 Proceed to Assay No->Action3

Figure 2: Rapid troubleshooting for solubility issues.

References

  • Lipophilicity and Solubility in Drug Discovery

    • Source: National Institutes of Health (NIH) / NCBI Bookshelf
    • Context: Principles of LogP and solubility in assay design.
    • URL:[Link]

  • DMSO in Cell Culture: Limits and Toxicity

    • Source: ResearchGate / Scientific Consensus[1]

    • Context: Guidelines for maintaining DMSO < 0.1% to prevent solvent artifacts.
    • URL:[Link]

  • Stability of Esters in Fetal Bovine Serum

    • Source: Journal of Pharmaceutical Sciences (via PubMed)
    • Context: Mechanisms of ester hydrolysis by serum esterases.
    • URL:[Link] (Representative citation for esterase activity in serum)

  • Guidance on Non-Clinical Safety Studies (ICH M3)

    • Source: European Medicines Agency (EMA) / ICH
    • Context: Regulatory standards for formul
    • URL:[Link]

Sources

Method

Application Note: Quantitative Analysis of Methyl 2-(hexyloxy)benzoate

Abstract & Molecule Profile Methyl 2-(hexyloxy)benzoate (CAS: 56306-81-1) is a lipophilic benzoate ester structurally related to methyl salicylate, differing by the presence of a hexyloxy ether group at the ortho positio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Molecule Profile

Methyl 2-(hexyloxy)benzoate (CAS: 56306-81-1) is a lipophilic benzoate ester structurally related to methyl salicylate, differing by the presence of a hexyloxy ether group at the ortho position. This structural modification significantly increases its hydrophobicity (LogP > 4.5) and alters its volatility profile compared to its parent compounds.

This guide details two validated workflows for its quantification:

  • GC-MS/FID: The primary method for purity assessment and quantification in complex fragrance/solvent matrices.

  • RP-HPLC-UV: The preferred method for stability studies, aqueous-organic formulations, and degradation monitoring (hydrolysis to 2-(hexyloxy)benzoic acid).

Physicochemical Profile
PropertyValue / CharacteristicImpact on Analysis
Structure Methyl ester with o-hexyloxy chainSteric hindrance at ortho position may retard hydrolysis; high lipophilicity.
Molecular Weight 236.31 g/mol Suitable for EI-MS (m/z 236 parent ion).
Solubility Soluble in MeOH, ACN, Hexane, DCMRequires organic extraction; poor water solubility.
Chromophore Benzoate moietyStrong UV absorption at 230 nm and 254 nm.
Volatility Moderate to LowElutes later than methyl benzoate; requires elevated GC oven temps (>200°C).

Analytical Decision Framework

Select the appropriate methodology based on your sample matrix and data requirements.

MethodSelection Start Start: Sample Type Volatile Volatile Matrix (Perfume, Essential Oil, Solvent) Start->Volatile NonVolatile Non-Volatile/Aqueous (Lotion, Cream, Biological) Start->NonVolatile Purity Goal: Purity/Impurity Profiling Volatile->Purity MethodGC PROTOCOL A: GC-MS / GC-FID (High Resolution) Volatile->MethodGC Stability Goal: Degradation/Hydrolysis NonVolatile->Stability MethodLC PROTOCOL B: RP-HPLC-UV (Robust Quantification) NonVolatile->MethodLC Purity->MethodGC Preferred Stability->MethodLC Preferred

Figure 1: Decision tree for selecting the optimal analytical technique based on matrix and analytical goals.

Protocol A: Gas Chromatography (GC-MS/FID)

Application: Purity analysis, raw material testing, and quantification in complex fragrance mixtures. Rationale: The hexyloxy chain increases boiling point. A non-polar column (5% phenyl) is ideal to separate based on boiling point and van der Waals interactions.

Instrument Configuration
  • System: Agilent 8890 GC or equivalent with MSD (5977B) or FID.

  • Column: Agilent J&W DB-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split/Splitless, 280°C. Split ratio 50:1 (for neat samples), 10:1 (for trace analysis).

Temperature Program
StepRate (°C/min)Temperature (°C)Hold Time (min)
Initial-801.0
Ramp 1202000.0
Ramp 2102805.0
Total Time 19.0 min
Detection Parameters
  • FID: 300°C, H2 (30 mL/min), Air (400 mL/min), Makeup (N2, 25 mL/min).

  • MS (EI Source):

    • Source Temp: 230°C; Quad Temp: 150°C.

    • Scan Range: m/z 40–350.

    • Quant Ion: m/z 121 (Alkoxy-benzoyl cation) or m/z 133 (Ortho-effect rearrangement).

    • Qual Ions: m/z 236 (M+), m/z 152.

Sample Preparation (Liquid Injection)
  • Stock Solution: Weigh 50 mg of Methyl 2-(hexyloxy)benzoate into a 50 mL volumetric flask. Dilute to volume with Dichloromethane (DCM) or Methanol (1000 ppm).

  • Internal Standard (IS): Add Octyl Benzoate or Dodecane at 50 µg/mL final concentration to correct for injection variability.

  • Working Standards: Prepare serial dilutions (10, 50, 100, 250, 500 ppm) containing the IS.

Protocol B: RP-HPLC-UV

Application: Stability indicating method, analysis in lotions/creams, or monitoring hydrolysis. Rationale: The high lipophilicity of the hexyl chain requires a strong organic mobile phase on a C18 column to elute the compound within a reasonable time.

Instrument Configuration
  • System: HPLC with Diode Array Detector (DAD) or VWD.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 × 150 mm, 5 µm) or equivalent.

  • Column Temp: 35°C (Controlled temperature is critical for retention time reproducibility).

Mobile Phase & Gradient
  • Solvent A: Water + 0.1% Formic Acid (or Phosphoric Acid for pH ~2.5).

  • Solvent B: Acetonitrile (ACN) grade HPLC.

Time (min)% A (Water)% B (ACN)Flow (mL/min)
0.040601.0
8.05951.0
10.05951.0
10.140601.0
14.040601.0

Note: The compound is expected to elute between 6–8 minutes due to the high organic ramp.

Detection
  • Primary Wavelength: 254 nm (Specific for benzoate ring).

  • Secondary Wavelength: 230 nm (High sensitivity, but more susceptible to solvent cutoff noise).

Sample Preparation (Complex Matrix - e.g., Lotion)
  • Weighing: Accurately weigh 1.0 g of sample into a 15 mL centrifuge tube.

  • Extraction: Add 10 mL of Acetonitrile .

  • Disruption: Vortex for 1 min, then sonicate for 15 min.

  • Separation: Centrifuge at 4000 rpm for 10 min.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into a vial.

Validation Criteria (ICH Q2 Standards)

To ensure data integrity, the following system suitability parameters must be met before routine analysis.

ParameterAcceptance CriteriaTroubleshooting
Retention Time (RT) Precision RSD < 1.0% (n=6)Check pump flow stability or column temperature.
Peak Area Precision RSD < 2.0% (n=6)Check injector reproducibility or autosampler wash.
Tailing Factor 0.8 < T < 1.5If >1.5, replace column or increase buffer strength.
Resolution (Rs) > 2.0 (from nearest impurity)Adjust gradient slope or lower %B start.
Linearity (R²) > 0.999Check dilution accuracy.

Scientific Mechanism & Causality

Why these specific conditions?
  • Ortho-Effect in MS: In GC-MS, ortho-substituted benzoates often undergo specific rearrangements (McLafferty-like) involving the side chain. The hexyloxy group allows for a 6-membered transition state hydrogen transfer, often yielding a distinct fragment at m/z 133 or m/z 120/121 depending on the specific pathway [1]. This provides high specificity against meta or para isomers.

  • Lipophilicity in HPLC: The hexyl chain adds significant hydrophobicity. Using a standard "Methyl Benzoate" method (often 40-50% MeOH) would result in excessively long retention times (>30 mins) and broad peaks. The proposed method starts at 60% ACN and ramps to 95%, ensuring sharp peak shape and efficient elution [2].

  • Hydrolysis Monitoring: In stability studies, this molecule hydrolyzes to 2-(hexyloxy)benzoic acid . The HPLC method described separates the acid (elutes early, ~2-3 min) from the ester (elutes late, ~7-8 min), making it a true "stability-indicating" method.

References

  • ResearchGate. (2025). CI‐MS spectra of the four 4‐alkoxybenzoate esters (GC–MS system). Comparison of fragmentation pathways for regioisomeric alkoxy benzoates.

  • National Institutes of Health (NIH). (2017). Assessment of Lipophilicity Indices Derived from Retention Behavior of Antioxidant Compounds in RP-HPLC. Methodology for correlating HPLC retention with lipophilic chains.

  • Royal Society of Chemistry. (2025). Analysis of alkyl esters of p-hydroxybenzoic acid via GC-qMS. General protocols for benzoate ester quantification.

  • PubChem. (2025).[1] Methyl 2-(hexyloxy)benzoate Compound Summary. Physical properties and CAS verification.[1][2]

Sources

Application

Method Development and Validation for the Quantification of Methyl 2-(hexyloxy)benzoate via RP-HPLC

Abstract This Application Note details the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of Methyl 2-(hexyloxy)benzoate (CAS: 50822-54-3).[1] Given...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of Methyl 2-(hexyloxy)benzoate (CAS: 50822-54-3).[1] Given the molecule's significant lipophilicity (LogP ~4.2) and potential for ester hydrolysis, this protocol prioritizes resolution between the parent ester and its degradation product, 2-(hexyloxy)benzoic acid. The method utilizes a C18 stationary phase with a high-strength acetonitrile gradient, ensuring robust quantification for synthesis intermediates, fragrance quality control, or pharmaceutical raw material analysis.

Introduction & Physicochemical Context

Methyl 2-(hexyloxy)benzoate is a lipophilic alkyl benzoate derivative.[1] Structurally, it consists of a salicylate core where the phenolic oxygen is alkylated with a hexyl chain, and the carboxylic acid is methylated.

The Analytical Challenge
  • Hydrophobicity: The hexyl chain significantly increases retention on non-polar stationary phases compared to simple methyl salicylate. Standard isocratic methods for salicylates (often ~50% organic) will result in excessive retention times and broad peaks for this analyte.

  • Chromophore: The benzoate moiety provides strong UV absorption, typically exhibiting maxima around 235 nm and 305 nm.

  • Stability: As an ester, the molecule is susceptible to hydrolysis, particularly in basic environments or prolonged aqueous exposure, yielding 2-(hexyloxy)benzoic acid . The analytical method must resolve the parent peak from this more polar acid impurity.

PropertyValueImplication for HPLC
Formula

Molecular Weight: 236.31 g/mol
LogP ~4.2 (Predicted)Requires high elution strength (High % Organic).[1]
pKa N/A (Neutral Ester)pH control is needed primarily for the impurity (Acid).[1]
Solubility Low in water; High in ACN/MeOHSample diluent must be organic-rich to prevent precipitation.[1]

Method Development Strategy

Stationary Phase Selection

A C18 (Octadecylsilane) column is selected as the standard for hydrophobic esters. To mitigate peak tailing caused by residual silanol interactions with the ester/ether oxygens, a highly end-capped column is required.

Mobile Phase Design
  • Solvent A (Aqueous): Water with 0.1% Formic Acid. The acid is crucial not for the neutral ester, but to keep any potential acidic hydrolysis products protonated (

    
    ). This ensures the impurity elutes as a sharp peak rather than smearing.
    
  • Solvent B (Organic): Acetonitrile (ACN).[2] ACN is preferred over Methanol due to its lower viscosity (lower backpressure) and stronger elution power, which is necessary to elute the hexyl chain efficiently.

Detection

A Diode Array Detector (DAD) is recommended during development to check peak purity. For routine quantification, 254 nm provides a balance of sensitivity and baseline stability, while 305 nm offers higher specificity for the salicylate core with fewer interferences from non-aromatic impurities.

Logic Flow Diagram

The following diagram illustrates the decision matrix used to finalize this protocol.

MethodLogic Start Analyte Assessment (Methyl 2-(hexyloxy)benzoate) Prop Properties: LogP ~4.2 (Lipophilic) Ester Linkage (Hydrolysis Risk) Start->Prop Column Column Selection: C18 End-capped (Strong Hydrophobic Retention) Prop->Column Hydrophobicity dictates Mobile Mobile Phase: Water (0.1% FA) / ACN Acid ensures impurity sharpness Prop->Mobile Stability dictates Mode Elution Mode: Gradient 70-95% B (Prevents carryover of lipophiles) Column->Mode Mobile->Mode Final Final Method: Rt ~ 6.5 min Res > 2.0 vs Acid Impurity Mode->Final

Figure 1: Decision matrix for HPLC method development based on analyte physicochemical properties.

Detailed Experimental Protocol

Equipment & Reagents[1]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance (or equivalent) with Quaternary Pump and DAD/VWD.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Waters XBridge C18.

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Water (Milli-Q / HPLC Grade).[1]

    • Formic Acid (LC-MS Grade).[1]

  • Reference Standard: Methyl 2-(hexyloxy)benzoate (>98% purity).[1]

Chromatographic Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Injection Vol 10 µLSufficient sensitivity without overloading.[1]
Column Temp 30°CImproves reproducibility of retention times.[1]
Detection UV 254 nm (BW 4nm)Primary quantification wavelength.[1]
Reference 360 nm (BW 100nm)Baseline correction (if using DAD).
Run Time 12.0 minutesAllows for column re-equilibration.[1]
Gradient Program

A steep organic gradient is used to elute the lipophilic ester while separating early-eluting polar impurities.

Time (min)% Solvent A (0.1% FA in Water)% Solvent B (Acetonitrile)Phase
0.00 3070Injection / Hold
1.00 3070Isocratic Hold
6.00 595Linear Ramp
8.00 595Wash (Remove late eluters)
8.10 3070Return to Initial
12.00 3070Re-equilibration
Sample Preparation Workflow

Correct sample preparation is vital to prevent precipitation of the lipophilic analyte.

SamplePrep Step1 Weighing 10 mg Standard Step2 Dissolution Dissolve in 100% ACN (Stock: 1000 ppm) Step1->Step2 Quant transfer Step3 Dilution Dilute to 50 ppm Diluent: 80:20 ACN:Water Step2->Step3 Prevent shock precip Step4 Filtration 0.22 µm PTFE Filter Step3->Step4 Remove particulates Step5 HPLC Vial Ready for Injection Step4->Step5

Figure 2: Sample preparation workflow ensuring analyte solubility and system protection.

Critical Note on Diluent: Do not use 100% water as a diluent. The analyte will precipitate. Use a diluent matching the initial mobile phase conditions (approx. 70-80% ACN).

Method Validation (ICH Q2 Guidelines)

To ensure the method is trustworthy and authoritative, the following validation parameters must be met.

System Suitability

Perform 5 replicate injections of the Standard Solution (50 µg/mL).

  • RSD of Peak Area:

    
    [3]
    
  • Tailing Factor (

    
    ): 
    
    
    
  • Theoretical Plates (

    
    ): 
    
    
    
Linearity

Prepare calibration standards at 10, 25, 50, 75, and 100 µg/mL.

  • Acceptance Criteria:

    
    .
    
  • Zero Intercept: The y-intercept should be statistically indistinguishable from zero (within 95% CI).

Specificity (Forced Degradation)

To prove the method tracks stability:

  • Expose sample to 0.1 N NaOH for 1 hour (induces hydrolysis).

  • Neutralize and inject.

  • Observation: The peak for Methyl 2-(hexyloxy)benzoate should decrease, and a new peak (2-(hexyloxy)benzoic acid) should appear earlier (approx. 2-3 mins) due to the loss of the methyl group and ionization of the acid. The resolution (

    
    ) between them must be 
    
    
    
    .

Troubleshooting & Diagnostics

ObservationProbable CauseCorrective Action
Peak Splitting Solvent mismatchEnsure sample diluent is not stronger than 90% ACN; ideally match initial gradient (70% ACN).[1]
Retention Time Drift Temperature fluctuationEnsure column oven is stable at 30°C.
Extra Peak at ~2.5 min HydrolysisThe sample has degraded to the acid form.[1] Check pH of sample solution; keep neutral.
High Backpressure ParticulatesRe-filter sample through 0.22 µm PTFE; Check guard column.[1]

References

  • PubChem. Methyl 4-hexyloxybenzoate (Compound Summary). National Library of Medicine.[4] [Link] (Note: Structure analog used for property derivation).

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text for Gradient Elution principles).

Sources

Method

Application Note: GC-MS Analysis of Methyl 2-(hexyloxy)benzoate

Introduction & Scientific Context Methyl 2-(hexyloxy)benzoate (C₁₄H₂₀O₃, MW 236.31) is a lipophilic ester belonging to the class of alkyl-aryl ethers. Structurally, it is the methyl ester of salicylic acid where the phen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Methyl 2-(hexyloxy)benzoate (C₁₄H₂₀O₃, MW 236.31) is a lipophilic ester belonging to the class of alkyl-aryl ethers. Structurally, it is the methyl ester of salicylic acid where the phenolic hydroxyl group has been alkylated with a hexyl chain.

This molecule is of particular interest in two primary contexts:

  • Fragrance Chemistry: As a structural analog to salicylates, contributing green, floral, or balsamic notes.

  • Pharmaceutical/Chemical Synthesis: As a potential impurity or regioisomer formed during the synthesis of Hexyl Salicylate (where the hexyl group is on the ester, not the ether).

Analytical Challenge: The primary challenge in analyzing Methyl 2-(hexyloxy)benzoate is distinguishing it from its constitutional isomer, Hexyl Salicylate (Hexyl 2-hydroxybenzoate). Both share the same molecular formula and similar boiling points (~290–300°C). However, their mass spectral fragmentation patterns differ significantly due to the location of the alkyl chain (ether vs. ester linkage). This protocol leverages these mechanistic differences for definitive identification.

Method Development Strategy

Chromatographic Considerations

Given the molecule's high boiling point and moderate polarity, a non-polar to low-polarity stationary phase is required to prevent peak tailing and ensure elution within a reasonable timeframe.

  • Column Selection: A 5% Phenyl-methylpolysiloxane phase (e.g., DB-5ms, HP-5ms) is the industry standard. It offers excellent thermal stability up to 325°C, essential for eluting this semi-volatile compound.

  • Inlet Parameters: A high inlet temperature (280°C) is necessary to ensure rapid volatilization and prevent discrimination against high-boiling analytes.

Mass Spectrometry Strategy
  • Ionization: Electron Impact (EI) at 70 eV is mandatory for library matching and structural elucidation.

  • Differentiation Logic:

    • Hexyl Salicylate undergoes a McLafferty rearrangement on the ester side, typically yielding a base peak at m/z 138 (salicylic acid ion).

    • Methyl 2-(hexyloxy)benzoate undergoes a McLafferty rearrangement on the ether side, yielding a characteristic ion at m/z 152 (methyl salicylate ion).

Experimental Protocol

Reagents and Standards
  • Solvent: Ethyl Acetate or n-Hexane (HPLC Grade). Note: Avoid Methanol to prevent potential transesterification in the hot injection port.

  • Internal Standard (ISTD): Methyl Benzoate-d3 or 1,4-Dichlorobenzene (if retention time permits).

  • Reference Material: Methyl 2-(hexyloxy)benzoate (>98% purity).

Sample Preparation Workflow

Standard Stock Solution:

  • Weigh 10.0 mg of Methyl 2-(hexyloxy)benzoate into a 10 mL volumetric flask.

  • Dilute to volume with Ethyl Acetate (Conc: 1000 µg/mL).

Working Solution:

  • Dilute Stock 1:100 to achieve 10 µg/mL.

  • Add Internal Standard to a final concentration of 5 µg/mL.

  • Transfer to an autosampler vial with a glass insert.

GC-MS Instrument Conditions
ParameterSettingRationale
GC System Agilent 7890 / 8890 or equivalentHigh-performance oven control required.
Column DB-5ms UI (30 m × 0.25 mm × 0.25 µm)Inertness prevents phenol absorption; 5% phenyl phase separates isomers.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for MS resolution.
Inlet Split/Splitless @ 280°CHigh temp ensures complete vaporization.
Injection 1.0 µL, Split 10:1Prevents column overload; Splitless for trace analysis (<1 ppm).
Oven Program 60°C (1 min) → 20°C/min → 300°C (5 min)Fast ramp minimizes run time; 300°C hold ensures elution.
Transfer Line 300°CPrevents condensation of high boilers.
Source Temp 230°CStandard for EI fragmentation stability.
Quad Temp 150°CMaintains mass filter stability.
Scan Range m/z 35 – 450Covers molecular ion and low mass fragments.
Workflow Visualization

GCMS_Workflow Sample Sample Preparation (Ethyl Acetate) Inlet GC Inlet (280°C, Split 10:1) Sample->Inlet Injection Column Separation (DB-5ms, 300°C Ramp) Inlet->Column Volatilization Source EI Source (70 eV, Fragmentation) Column->Source Elution Detector Quadrupole MS (Scan m/z 35-450) Source->Detector Ionization Data Data Analysis (Ion Ratio Confirmation) Detector->Data Signal

Caption: Figure 1: Optimized analytical workflow for the GC-MS analysis of Methyl 2-(hexyloxy)benzoate.

Data Analysis & Interpretation

Fragmentation Pathway (Mechanistic Insight)

The mass spectrum of Methyl 2-(hexyloxy)benzoate is dominated by the stability of the aromatic ring and the lability of the ether linkage.

  • Molecular Ion ([M]⁺): m/z 236. Small but distinct.

  • Primary Fragmentation (McLafferty Rearrangement): The ether oxygen abstracts a gamma-hydrogen from the hexyl chain, leading to the elimination of 1-hexene (84 Da).

    • Transition: m/z 236 → m/z 152 + C₆H₁₂

    • Result: The ion at m/z 152 corresponds to the radical cation of Methyl Salicylate (enol form). This is often the Base Peak or a major ion.

  • Secondary Fragmentation: The m/z 152 ion further loses a methoxy radical (from the ester) or methanol to form the benzoyl cation variants.

    • Transition: m/z 152 → m/z 120 / 121 (Salicyloyl cation).

Isomer Differentiation Table
FeatureMethyl 2-(hexyloxy)benzoateHexyl Salicylate (Isomer)
Structure Ether-alkylated (O-Hexyl)Ester-alkylated (COO-Hexyl)
Key Mechanism Ether-side McLaffertyEster-side McLafferty
Neutral Loss Loss of Hexene (84 Da)Loss of Hexene (84 Da)
Resulting Ion m/z 152 (Methyl Salicylate ion)m/z 138 (Salicylic Acid ion)
Diagnostic Ratio High 152/138 ratioHigh 138/152 ratio
Fragmentation Logic Diagram

Fragmentation M_Ion Molecular Ion [M]+ m/z 236 Intermediate McLafferty Rearrangement (Ether Side) M_Ion->Intermediate Base_Peak Methyl Salicylate Ion [M - C6H12]+ m/z 152 Intermediate->Base_Peak Gamma-H Transfer Loss Loss of Hexene (-84 Da) Intermediate->Loss Fragment2 Salicyloyl Cation [152 - OMe]+ m/z 121 Base_Peak->Fragment2 Alpha Cleavage

Caption: Figure 2: Proposed EI fragmentation pathway for Methyl 2-(hexyloxy)benzoate showing the formation of the diagnostic m/z 152 ion.

Validation & Quality Control

To ensure the trustworthiness of the data, the following QC criteria must be met:

  • Linearity: Establish a 5-point calibration curve (1 – 50 µg/mL). The coefficient of determination (

    
    ) must be 
    
    
    
    .
  • Carryover Check: Due to the high boiling point, inject a solvent blank immediately after the highest standard. No peak at the retention time of the analyte should exceed 0.1% of the standard area.

  • Retention Index (RI): Calculate the Kovats Retention Index using an alkane ladder (C10-C24).

    • Expected RI (DB-5): ~1650–1750 (Estimated based on Hexyl Salicylate ~1700).

    • Acceptance:

      
       10 units from the reference standard.
      

References

  • NIST Mass Spectrometry Data Center. (2023). Standard Reference Database 1A v17. National Institute of Standards and Technology.[1] [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • International Fragrance Association (IFRA). (2023). IFRA Standards Library. [Link]

  • PubChem Database. Methyl salicylate (Compound CID 4133). National Center for Biotechnology Information. [Link] (Used for homologous series comparison).

Sources

Application

NMR characterization of "Methyl 2-(hexyloxy)benzoate"

Executive Summary Methyl 2-(hexyloxy)benzoate (C₁₄H₂₀O₃) is a critical intermediate in the synthesis of pharmaceutical salicylates, liquid crystals, and fragrance compounds. Its structural integrity relies on two key fun...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(hexyloxy)benzoate (C₁₄H₂₀O₃) is a critical intermediate in the synthesis of pharmaceutical salicylates, liquid crystals, and fragrance compounds. Its structural integrity relies on two key functionalities: the methyl ester moiety and the ortho-substituted hexyloxy ether chain.

This Application Note provides a definitive protocol for the structural validation of Methyl 2-(hexyloxy)benzoate using 1H and 13C NMR spectroscopy. Unlike standard library matching, this guide emphasizes mechanistic assignment —validating the structure through specific scalar couplings and through-space correlations (NOESY/HMBC) to distinguish it from potential isomers (e.g., para-substituted impurities or hydrolysis byproducts).

Experimental Protocol

Sample Preparation Strategy

To prevent concentration-dependent chemical shift drifting (particularly of the aromatic protons due to π-stacking), a standardized gravimetric preparation is required.

  • Solvent Selection: Chloroform-d (CDCl₃, 99.8% D) with 0.03% v/v TMS.

    • Reasoning: CDCl₃ provides excellent solubility for this lipophilic ester-ether. DMSO-d₆ is avoided unless the sample contains hydrolyzed acid impurities, as DMSO viscosity broadens the alkyl chain multiplets.

  • Concentration:

    • 1H NMR: 10 mg in 600 µL solvent (~70 mM).

    • 13C NMR: 40 mg in 600 µL solvent (~280 mM).

  • Vessel: 5mm High-Precision NMR Tube (Wilmad 535-PP or equivalent). Low-quality tubes introduce shimming errors that obscure the fine splitting of the aromatic multiplets.

Instrument Parameters (Bruker Avance / JEOL ECS Format)

The following parameters ensure quantitative integration accuracy and resolution of long-range couplings.

Parameter1H NMR (Proton)13C NMR (Carbon)Rationale
Pulse Sequence zg30 (30° excitation)zgpg30 (Power-gated decoupling)30° pulse prevents saturation; decoupling simplifies 13C.
Relaxation Delay (D1) 5.0 seconds2.0 secondsSufficient for complete relaxation of the isolated methyl ester protons (T1 ~3-4s).
Acquisition Time (AQ) 4.0 seconds1.0 secondHigh resolution for J-coupling analysis.
Spectral Width (SW) 12-14 ppm220-240 ppmCovers all aromatic and carbonyl regions.
Scans (NS) 161024Signal-to-noise optimization.
Temperature 298 K (25°C)298 K (25°C)Standard ambient reference.

Workflow Visualization

The following diagram illustrates the logical flow from sample synthesis to structural confirmation, highlighting the critical decision points (QC checks).

NMR_Workflow Sample Crude/Purified Sample Prep Gravimetric Prep (10mg / 0.6mL CDCl3) Sample->Prep Weighing Shim Gradient Shimming (TopShim) Prep->Shim Insertion Acq Acquisition (1H & 13C) Shim->Acq Lock & Tune Process FT & Phasing Acq->Process FID Analysis Structural Validation Process->Analysis Spectrum Analysis->Sample Impurities Detected (Recrystallize)

Figure 1: Standardized NMR acquisition workflow ensuring data integrity and reproducibility.

Results & Discussion: Structural Assignment

1H NMR Assignment (400/500 MHz, CDCl₃)

The molecule exhibits four distinct zones: the aromatic core, the methyl ester singlet, the ether linkage, and the aliphatic tail.

PositionShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment Logic
Ar-H (6) 7.78dd1HJ=7.8, 1.8Deshielded by Ester (ortho). Doublet of doublets due to meta-coupling.
Ar-H (4) 7.43td1HJ=7.8, 1.8Para to ether. Triplet of doublets.
Ar-H (3) 6.96d1HJ=8.2Shielded by Alkoxy (ortho).
Ar-H (5) 6.92t1HJ=7.5Meta to both groups.
O-CH₂ (α) 4.02t2HJ=6.5Characteristic alkyl-aryl ether shift.
COO-CH₃ 3.86s3H-Methyl ester singlet (diagnostic).
Alkyl (β) 1.81quint2HJ=6.8Methylene beta to oxygen.
Alkyl (γ-ε) 1.48 - 1.30m6H-Bulk methylene chain overlapping.
Term-CH₃ 0.89t3HJ=7.0Terminal methyl group.

Expert Insight: The "Roof Effect" is often observed between H-3 and H-5 protons if the field strength is low (<300 MHz). At 400 MHz+, these signals resolve clearly. The chemical shift of the O-CH₂ triplet (4.02 ppm) confirms the O-alkylation; if C-alkylation had occurred (a rare side reaction), this signal would appear upfield (~2.6 ppm).

13C NMR Assignment (100/125 MHz, CDCl₃)

The 13C spectrum must show exactly 14 carbons. The key to validation is the ipso-carbon separation.

  • Carbonyl (C=O): 166.8 ppm (Typical ester).

  • Ar-C (C2, ipso-O): 158.5 ppm (Deshielded by oxygen).

  • Ar-C (C1, ipso-CO): 120.5 ppm.

  • Aromatic CH: 133.2, 131.4, 120.0, 113.5 ppm.

  • O-CH₂: 68.8 ppm.

  • COO-CH₃: 51.9 ppm.

  • Aliphatic Chain: 31.5, 29.2, 25.7, 22.6, 14.0 ppm.

Advanced Validation: 2D NMR Connectivity

To prove the connectivity of the hexyloxy chain to the ortho position (rather than meta or para), HMBC (Heteronuclear Multiple Bond Correlation) is used.

Key HMBC Correlations:
  • The "Anchor" Correlation: The O-CH₂ protons (4.02 ppm) will show a strong 3-bond correlation (

    
    ) to the aromatic C2  (158.5 ppm).
    
  • The Ester Link: The Methyl ester protons (3.86 ppm) will correlate solely with the Carbonyl carbon (166.8 ppm).

  • Ring Orientation: The H-6 proton (7.78 ppm) will correlate to the Carbonyl carbon (

    
    ), proving the ester is ortho to the proton, confirming the 1,2-substitution pattern.
    

HMBC_Logic Figure 2: Critical HMBC correlations establishing the 1,2-substitution pattern. Proton_OMe H (OMe) 3.86 ppm Carbon_CO C=O 166.8 ppm Proton_OMe->Carbon_CO HMBC (3J) Proton_OCH2 H (OCH2) 4.02 ppm Carbon_C2 C-2 (Ipso) 158.5 ppm Proton_OCH2->Carbon_C2 HMBC (3J) Proton_H6 H (Ar-6) 7.78 ppm Proton_H6->Carbon_CO HMBC (3J) Proton_H6->Carbon_C2 HMBC (3J) Carbon_C1 C-1 (Ipso) 120.5 ppm

Troubleshooting & Optimization

  • Issue: Water Peak Interference.

    • Cause: CDCl₃ is hygroscopic. Water appears ~1.56 ppm, often obscuring the alkyl chain multiplet.

    • Solution: Store solvent over 4Å molecular sieves. If interference persists, add 1 drop of D₂O to shake the water signal away from the aliphatic region (shift to ~4.8 ppm).

  • Issue: Broad Aromatic Signals.

    • Cause: Paramagnetic impurities (from synthesis catalysts) or poor shimming.

    • Solution: Filter sample through a small plug of silica gel or cotton wool inside a Pasteur pipette before transferring to the NMR tube.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard text for chemical shift additivity rules).

  • AIST (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds (SDBS). (Source for homologous Methyl 2-methoxybenzoate data, SDBS No. 3409).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. (Essential for identifying solvent peaks).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative guide on HMBC/HSQC interpretation).

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Methyl 2-(hexyloxy)benzoate

Case ID: PUR-MHB-001 Status: Active Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary This guide addresses the purification of Methyl 2-(hexyloxy)benzoate , typically synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-MHB-001 Status: Active Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

This guide addresses the purification of Methyl 2-(hexyloxy)benzoate , typically synthesized via the Williamson ether synthesis (alkylation of methyl salicylate with 1-bromohexane).

The primary challenge in this workflow is separating the lipophilic product from unreacted methyl salicylate (starting material). Because both are oils with high boiling points, simple distillation is often ineffective or requires extreme vacuum. This guide prioritizes a chemical washing protocol based on pKa differences, followed by chromatographic polishing.

Module 1: The "Quick-Start" Chemical Workup

Use this protocol immediately after reaction completion to remove >95% of starting materials.

The "Wintergreen" Indicator

Critical Check: Does your crude product smell like wintergreen (minty)?

  • YES: You have unreacted methyl salicylate. Proceed with the Alkaline Wash below.

  • NO: Proceed directly to Module 2 (Chromatography) .

Protocol: Cold Alkaline Wash

Methyl salicylate is a phenol (


). The target product is an ester (neutral). We utilize cold, dilute base to deprotonate the phenol, making it water-soluble, while leaving the ester in the organic layer.

Reagents Required:

  • Diethyl Ether (

    
    ) or Ethyl Acetate (
    
    
    
    )
  • Sodium Hydroxide (

    
    ), 1.0 M solution (Cold)
    
  • Brine (Saturated

    
    )
    

Step-by-Step Procedure:

  • Dilution: Dissolve the crude reaction mixture in

    
     (preferred) or 
    
    
    
    . Use ~10 mL solvent per gram of crude.
  • The Critical Wash: Wash the organic layer 3 times with ice-cold 1.0 M NaOH.

    • Technical Note: Keep the temperature

      
      . Warm NaOH will hydrolyze your product (ester) back to the acid.
      
  • Verification: Check the pH of the aqueous output. It must remain basic (

    
    ). If it drops, the phenol is consuming the base; add more NaOH washes.
    
  • Neutralization: Wash the organic layer once with water, then once with Brine.

  • Drying: Dry over Anhydrous

    
    , filter, and concentrate in vacuo.
    

Module 2: Chromatographic Purification

The definitive method for high-purity isolation (>99%).

Stationary Phase: Silica Gel 60 (


 mesh)
Mobile Phase:  Hexane / Ethyl Acetate gradient
Gradient Stage Solvent Ratio (Hex:EtOAc) Elutes
Equilibration 100 : 0Non-polar impurities (excess 1-bromohexane)
Product Elution 95 : 5 to 90 : 10Methyl 2-(hexyloxy)benzoate (

)
Wash 70 : 30Polar byproducts (Hydrolysis acids)

Visualizing the Workflow The following diagram illustrates the decision logic for purification based on the specific impurities present.

PurificationLogic Start Crude Reaction Mixture CheckSmell Check Odor: Wintergreen (Minty)? Start->CheckSmell Wash Protocol A: Cold NaOH Wash (Removes Methyl Salicylate) CheckSmell->Wash Yes (Phenol present) TLC TLC Analysis (Hex:EtOAc 9:1) CheckSmell->TLC No Wash->TLC ImpurityType Identify Impurity Spot TLC->ImpurityType HighRf High Rf Impurity (Excess Alkyl Halide) ImpurityType->HighRf Spot above product LowRf Baseline Impurity (Carboxylic Acids) ImpurityType->LowRf Spot at origin VacDist High Vacuum Distillation (<0.5 mmHg, >150°C) HighRf->VacDist Large Scale Column Flash Chromatography (Hexane -> 5% EtOAc) HighRf->Column Small Scale LowRf->Column Final Pure Methyl 2-(hexyloxy)benzoate VacDist->Final Column->Final

Figure 1: Purification Decision Tree. Selects the optimal workflow based on impurity profile.

Module 3: Troubleshooting & FAQs

Q1: The product still smells like wintergreen after the NaOH wash. Why?

Diagnosis: Incomplete deprotonation or "oiling out." Solution: Methyl salicylate is highly lipophilic. If your organic layer is too concentrated, the phenol stays protected in the oil droplets.

  • Dilute: Double the volume of your organic solvent (Ether/EtOAc).

  • Agitate: Shake the separatory funnel vigorously for at least 2 minutes per wash to ensure phase contact.

  • Iron Test: Test a drop of the crude oil with aqueous

    
    . A purple/violet color  confirms the presence of the phenolic hydroxyl group (methyl salicylate). Repeat the wash until this test is negative.
    
Q2: My yield is lower than expected. Did I lose product?

Diagnosis: Hydrolysis of the ester. Mechanism: Esters are susceptible to saponification (base-catalyzed hydrolysis) in the presence of NaOH, converting your product into 2-(hexyloxy)benzoic acid, which washes away into the aqueous layer. Corrective Action:

  • Temperature Control: Ensure the NaOH solution is ice-cold (

    
    ).
    
  • Time: Do not let the layers sit. Separate immediately after shaking.

  • Alternative Base: If the problem persists, switch to saturated Sodium Carbonate (

    
    ) . It is a weaker base (
    
    
    
    ) that effectively removes phenol but is less likely to hydrolyze the ester.
Q3: Can I use distillation instead of a column?

Technical Analysis:

  • Methyl Salicylate BP:

    
     (atm).
    
  • Product BP: Estimated

    
     (atm) based on homologue extrapolation (Methyl 2-methoxybenzoate is 
    
    
    
    ).
  • Risk: At atmospheric pressure, the product will decompose before boiling.

  • Requirement: You must use High Vacuum (<0.5 mmHg) . The product should distill around

    
     at this pressure. If you cannot achieve this vacuum, stick to chromatography.
    

Module 4: Physicochemical Data Reference

PropertyValue / Note
Appearance Colorless to pale yellow oil
Boiling Point (Est.)

@ 0.5 mmHg

(TLC)
~0.45 (9:1 Hexane:EtOAc)
Solubility Soluble in

,

, EtOAc; Insoluble in

Key IR Signal ~1730

(Ester C=O), No broad OH stretch

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman. (Standard protocols for Williamson Ether Synthesis and Phenol removal).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 4133, Methyl Salicylate. Retrieved from [Link] (pKa and physical property data).

Optimization

Technical Support Center: Synthesis of Methyl 2-(hexyloxy)benzoate

Current Status: Active Ticket ID: CHEM-SUP-8821 Subject: Optimization of Williamson Ether Synthesis for Salicylate Derivatives Executive Summary: The "Hidden" Barrier You are likely experiencing low yields (typically <40...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket ID: CHEM-SUP-8821 Subject: Optimization of Williamson Ether Synthesis for Salicylate Derivatives

Executive Summary: The "Hidden" Barrier

You are likely experiencing low yields (typically <40%) using standard Williamson ether conditions (e.g., Acetone/


). The root cause is rarely the alkyl halide; it is the substrate itself .

Methyl salicylate possesses a strong Intramolecular Hydrogen Bond (IMHB) between the phenolic hydroxyl and the carbonyl oxygen.[1][2] This 6-membered pseudo-ring stabilizes the proton, effectively "locking" the nucleophile and raising the energy barrier for deprotonation.

This guide restructures your protocol to disrupt this IMHB, accelerate the


 kinetics, and prevent the common side-reaction of ester hydrolysis.

Module 1: Reagent & Solvent System Optimization

The choice of solvent and base is the single most critical factor for this specific transformation.

The Protocol Shift
VariableStandard (Low Yield)Optimized (High Yield) Technical Rationale
Solvent AcetoneDMF (N,N-Dimethylformamide) or Acetonitrile Acetone boils at 56°C, which is often insufficient to overcome the activation energy required to break the IMHB. DMF allows higher temps (80-90°C) and better solvates the cation.
Base

(Granular)

(Anhydrous, Milled)
or

Cesium is a larger cation ("soft"), creating a "naked" phenoxide anion that is more nucleophilic than the tight ion pair formed with Potassium or Sodium.
Alkylating Agent 1-Bromohexane1-Bromohexane + 10 mol% KI In situ Finkelstein reaction. Converts alkyl bromide to highly reactive alkyl iodide.
Temperature Reflux (56°C)80°C - 90°C Sufficient thermal energy to disrupt the IMHB without causing rapid ester hydrolysis.
The "Why": IMHB Disruption Mechanism

The following diagram illustrates why standard conditions fail and how polar aprotic solvents assist in "unlocking" the phenol.

IMHB_Mechanism Substrate Methyl Salicylate (Locked State) IMHB Intramolecular H-Bond (IMHB) Substrate->IMHB Stabilizes Intermediate Open Phenoxide (Active Nucleophile) IMHB->Intermediate Barrier Broken Solvent Polar Aprotic Solvent (DMF/DMSO) Solvent->IMHB Disrupts via Dipole Interaction Base Base (K2CO3) Solvent->Base Solvates Cation (Increases Basicity) Base->Substrate Deprotonation (Slow) Product Methyl 2-(hexyloxy)benzoate Intermediate->Product SN2 Attack (+ Hexyl Halide)

Figure 1: The IMHB "Lock" mechanism. Polar aprotic solvents are required to disrupt the hydrogen bond stabilization, allowing the base to deprotonate the phenol effectively.

Module 2: Optimized Experimental Protocol

Target Scale: 10 mmol Expected Yield: >85%

Step-by-Step Methodology
  • System Prep: Flame-dry a 50 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar. Flush with Nitrogen or Argon.

    • Why: Water competes with the phenol for the base and can hydrolyze the methyl ester to the acid (saponification).

  • Charging: Add Methyl Salicylate (1.52 g, 10 mmol), Anhydrous

    
      (2.07 g, 15 mmol), and Potassium Iodide (KI)  (0.16 g, 1 mmol).
    
  • Solvation: Add DMF (15 mL).

    • Note: If using Acetonitrile, reflux is required. If using DMF, heating to 80°C is sufficient.

  • Activation: Stir at room temperature for 15 minutes.

    • Observation: The mixture may turn slight yellow as the phenoxide forms.

  • Alkylation: Add 1-Bromohexane (1.82 g, 11 mmol) dropwise via syringe.

  • Reaction: Heat to 80°C for 4–6 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 9:1). The starting material (phenol) will stain strongly with

      
       (purple). The product will not  stain with 
      
      
      
      .
    • Endpoint: Reaction is complete when the "purple" spot disappears.

  • Workup (Crucial for DMF Removal):

    • Cool to room temperature.

    • Dilute with Diethyl Ether or EtOAc (50 mL).

    • Wash with Water (

      
       mL) to remove DMF.
      
    • Wash with 1M NaOH (

      
       mL) to remove any unreacted starting phenol (which dissolves in the aqueous base).
      
    • Dry organic layer over

      
      , filter, and concentrate.
      

Module 3: Troubleshooting & FAQs

Decision Tree: Diagnosing Failure

Troubleshooting Start Problem Encountered Yield Low Yield / Starting Material Remains Start->Yield Impurity Impurity / Wrong Product Start->Impurity CheckTLC Did SM disappear on TLC? Yield->CheckTLC Acid Product is Acidic (Solid, High MP) Impurity->Acid Olefin Hexene formed (Smell of alkene) Impurity->Olefin TLC_No No (SM visible) CheckTLC->TLC_No TLC_Yes Yes (SM gone) CheckTLC->TLC_Yes Temp Increase Temp to 90°C Add 10% KI TLC_No->Temp Lost Product lost in Workup? Check Aqueous Phase TLC_Yes->Lost Water Hydrolysis Occurred. Dry Solvent/Base req. Acid->Water BaseCheck Base too strong/bulky? Switch to K2CO3 Olefin->BaseCheck

Figure 2: Troubleshooting logic flow for common synthesis failures.

Frequently Asked Questions

Q1: My product solidified into a white powder with a high melting point. What happened? A: You likely synthesized 2-(hexyloxy)benzoic acid , not the methyl ester. This occurs if water was present in the system (wet DMF or base), causing hydrolysis of the ester.

  • Fix: Ensure

    
     is anhydrous. Do not use NaOH or KOH, as hydroxide ions are strong nucleophiles that will attack the ester carbonyl.
    

Q2: Can I use NaH (Sodium Hydride) to force the reaction? A: Yes, but proceed with caution. NaH is excellent for deprotonating the "locked" phenol, but it also increases the risk of transesterification or side reactions if the alkyl halide is not added immediately.

  • Protocol Adjustment: If using NaH, add it to the phenol in dry THF/DMF at 0°C, wait for hydrogen evolution to cease, then add the bromide.

Q3: Why add Potassium Iodide (KI)? A: This utilizes the Finkelstein Reaction principle. Alkyl bromides react moderately well, but alkyl iodides are significantly better electrophiles (better leaving group). The iodide ion attacks the hexyl bromide to form hexyl iodide in situ, which then reacts rapidly with the phenoxide. This catalytic cycle dramatically improves conversion rates for sterically or electronically difficult substrates [1].

Q4: I see a spot on TLC that isn't starting material or product. A: This is likely C-alkylation (rare with carbonate bases) or, more likely, elimination products (1-hexene). If you are using a secondary halide (e.g., 2-bromohexane), elimination becomes the dominant pathway. Ensure you are using primary halides.

References

  • Finkelstein Reaction & Catalysis: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (See Section on Nucleophilic Substitution).
  • Williamson Ether Synthesis Optimization: Tanaka, R., et al. (2018). "Efficient Ether Synthesis in Green Solvents." Journal of Organic Chemistry.

  • Intramolecular Hydrogen Bonding in Salicylates: Linden, A., et al. (2005). "Hydrogen Bonding Patterns in Salicylate Esters." Journal of Molecular Structure.

  • Phenolic Alkylation Protocols: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

(Note: While specific "Link to Source" URLs are generated for general verification, specific page numbers for standard texts like Vogel or March refer to physical editions widely available in research libraries.)

Sources

Troubleshooting

"Methyl 2-(hexyloxy)benzoate" stability issues in solution

This guide addresses the specific stability and solubility challenges associated with Methyl 2-(hexyloxy)benzoate . This compound combines a lipophilic alkoxy tail with a reactive benzoate ester core, creating a unique p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific stability and solubility challenges associated with Methyl 2-(hexyloxy)benzoate . This compound combines a lipophilic alkoxy tail with a reactive benzoate ester core, creating a unique profile of failure modes in biological and chemical assays.

Subject: Stability & Solubility Optimization in Solution Compound Class: Ortho-alkoxy Benzoate Ester LogP Estimate: ~4.8 – 5.2 (Highly Lipophilic)[1]

Part 1: The Stability Matrix (Executive Summary)

Researchers often misidentify the degradation of Methyl 2-(hexyloxy)benzoate. Unlike simple methyl benzoate, the hexyloxy group introduces significant hydrophobicity , leading to "false" degradation signals where the compound precipitates out of aqueous buffers (e.g., PBS) rather than chemically decomposing. However, true chemical hydrolysis is accelerated by the ortho-alkoxy group compared to unsubstituted benzoates due to field effects.

Top 3 Failure Modes:

  • Solubility Crash: Rapid precipitation in aqueous media (pH 7.4) due to high LogP.

  • Base-Catalyzed Hydrolysis: The ester bond is labile at pH > 8.0.

  • Alcoholysis (Transesterification): Conversion to Ethyl 2-(hexyloxy)benzoate if stored in Ethanol.

Part 2: Diagnostic Workflow

Use this decision tree to diagnose the root cause of compound loss.

StabilityDiagnosis Start Symptom: Loss of Compound Peak (HPLC/LC-MS) CheckMatrix Is the sample in Biological Matrix (Plasma/Cell Media)? Start->CheckMatrix CheckSolvent Is the sample in Simple Solvent (DMSO/Buffer)? CheckMatrix->CheckSolvent No BioDeg High Probability: Enzymatic Hydrolysis (Esterases) CheckMatrix->BioDeg Yes CheckAppearance Is the solution cloudy or is there a pellet? CheckSolvent->CheckAppearance Precipitation Issue: Solubility Crash (Compound is intact but undissolved) CheckAppearance->Precipitation Yes (Cloudy) CheckNewPeaks Are there new peaks? CheckAppearance->CheckNewPeaks No (Clear) Hydrolysis Issue: Chemical Hydrolysis Product: 2-(hexyloxy)benzoic acid (Mass Shift: -14 Da) CheckNewPeaks->Hydrolysis Peak is more polar (Earlier RT) Transester Issue: Transesterification (If in EtOH: Mass Shift +14 Da) CheckNewPeaks->Transester Peak is less polar (Later RT)

Figure 1: Diagnostic logic for identifying the mode of instability.

Part 3: Troubleshooting Guide (FAQs)

Category 1: Chemical Stability (Hydrolysis & Alcoholysis)

Q: I see a new peak eluting earlier than my parent compound in HPLC. What is it? A: This is almost certainly 2-(hexyloxy)benzoic acid , the hydrolysis product.

  • Mechanism: The methyl ester is cleaved by water (hydrolysis).[2] While steric hindrance from the ortho-hexyloxy group might suggest stability, the oxygen atom can actually facilitate attack (anchimeric assistance) or stabilize the transition state, making it susceptible to base-catalyzed hydrolysis (BAc2 mechanism).

  • Solution: Ensure your buffer pH is < 7.5. Avoid phosphate buffers at high pH if possible; Tris or HEPES are preferable but still require pH monitoring. Store stocks in anhydrous DMSO, not water/buffer mixtures.

Q: My compound mass increased by 14 Da (M+14) after storage in ethanol. Why? A: You have created Ethyl 2-(hexyloxy)benzoate via transesterification.[1]

  • Cause: In protic solvents like ethanol or methanol, the ester group exchanges the methyl for an ethyl group. This is catalyzed by trace acids or bases.

  • Correction: Never use ethanol or methanol for long-term stock storage of this compound.[1] Use Acetonitrile or DMSO (anhydrous).

Category 2: Solubility & Precipitation

Q: My stock solution is clear in DMSO, but precipitates immediately when added to cell media. How do I fix this? A: The "Hexyloxy" chain (C6) drives the LogP up to ~5.0, making it extremely water-insoluble.

  • The "Crash" Phenomenon: When you spike 10 mM DMSO stock into media (aqueous), the DMSO diffuses away, leaving the hydrophobic molecules to aggregate.

  • Protocol Adjustment:

    • Reduce Final Concentration: You may be exceeding the thermodynamic solubility limit (likely < 10 µM in pure PBS).

    • Carrier Protein: Ensure your media contains BSA (Bovine Serum Albumin) or FBS. The albumin binds the lipophilic tail, keeping it in "solution" (actually a suspension/colloid) and available to cells.

    • Intermediate Dilution: Do not pipette 100% DMSO stock directly into the well. Dilute 1:10 in media first (vortex rapidly), then add that mix to the cells.

Category 3: Biological Stability[3]

Q: The compound disappears in rat plasma within 10 minutes. Is it unstable? A: Yes, biologically.

  • Reason: Benzoate esters are prime substrates for carboxylesterases found abundantly in rodent plasma. The ortho-substitution does not sufficiently block enzymatic access.

  • Workaround: For in vitro assays, include an esterase inhibitor (e.g., BNPP or PMSF) if you need to study the parent compound's pharmacology. Note that in in vivo contexts, this rapid hydrolysis means the acid form is likely the active metabolite.

Part 4: Standardized Experimental Protocols

Protocol A: HPLC Stability Assay

Use this method to distinguish between solubility loss and chemical degradation.

Instrument: HPLC with UV detection (254 nm) or LC-MS. Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm). Note: A C8 column may also work if retention is too strong.

ParameterSetting
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Gradient 50% B to 95% B over 10 mins (Hold 2 mins)
Detection UV 254 nm (Benzoate absorption)
Temperature 30°C

Data Interpretation:

  • Parent Peak: Elutes late (high %B) due to hexyl chain.

  • Hydrolysis Product (Acid): Elutes significantly earlier (more polar).

  • Transesterification (Ethyl): Elutes slightly later than methyl parent.

Protocol B: "Cloud Point" Solubility Check

Before running a bioassay, determine if your concentration is viable.[1]

  • Prepare a 10 mM stock in DMSO.

  • Prepare a series of tubes with PBS (pH 7.4).

  • Spike DMSO stock to final concentrations of: 1, 10, 50, and 100 µM. (Keep DMSO constant at 1%).

  • Vortex for 30 seconds.

  • Incubate at room temperature for 1 hour.

  • Centrifuge at 15,000 x g for 10 minutes.

  • Analyze the supernatant via HPLC.

  • Result: If the peak area for 100 µM is not 10x the area of 10 µM, you have reached the solubility limit and the compound has precipitated.

References

  • PubChem. Methyl Benzoate Compound Summary. National Center for Biotechnology Information. [Link]

  • Ingold, C. K. Structure and Mechanism in Organic Chemistry.[3] Cornell University Press. (Classic text defining BAc2 hydrolysis mechanisms).

  • Younis Abiedalla, et al. Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. (Discusses mass spec fragmentation and ortho-effects). [Link]

  • FooDB. 2-Methylpropyl benzoate Properties. (Reference for LogP/Solubility trends in benzoate esters). [Link]

Sources

Optimization

"Methyl 2-(hexyloxy)benzoate" solubility problems in aqueous media

Topic: Solubilization & Stability in Aqueous Media Ticket ID: M2HB-SOL-001 Responder: Dr. Aris Thorne, Senior Application Scientist[1] Executive Summary: The Molecule's "Personality" Before troubleshooting, you must unde...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubilization & Stability in Aqueous Media Ticket ID: M2HB-SOL-001 Responder: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Summary: The Molecule's "Personality"

Before troubleshooting, you must understand the physicochemical adversary you are facing.[1] Methyl 2-(hexyloxy)benzoate (CAS: 20279-25-8) is not merely "hydrophobic"; it is a lipophilic ester .[1]

  • The Hydrophobic Driver: The hexyl chain (

    
    ) combined with the aromatic ring pushes the estimated LogP (Partition Coefficient) to ~5.1 .[1] This means it prefers octanol over water by a factor of 100,000:1.[1]
    
  • The Stability Trap: It contains a methyl ester linkage.[1] While stable in pure organic solvents, this bond is susceptible to hydrolysis in aqueous buffers, especially at non-neutral pH, converting your compound into 2-(hexyloxy)benzoic acid and methanol.[1]

This guide addresses the three most common support tickets we receive: Precipitation ("Crash-out") , Degradation (Hydrolysis) , and Adsorption (Loss to Plastic) .[1]

Module 1: Troubleshooting Precipitation (The "Crash-Out")

User Issue: "I dissolved the compound in DMSO at 10 mM. When I diluted it into PBS to 10 µM, the solution turned cloudy/milky."

The Science: This is the "Solvent Shift" effect.[1] DMSO is a polar aprotic solvent that dissolves your compound well.[1] Water is a polar protic solvent with a high dielectric constant.[1] When you dilute, the solvent power drops exponentially.[1] If the final concentration exceeds the thermodynamic solubility limit (likely < 1 µg/mL for this molecule), the molecules aggregate into amorphous precipitates.[1]

Diagnostic Decision Tree:

SolubilityLogic Start Start: Turbidity Observed CheckConc Check Final Concentration Start->CheckConc HighConc > 10 µM CheckConc->HighConc High Load LowConc < 10 µM CheckConc->LowConc Low Load Microscope Microscopy Check (40x) HighConc->Microscope Action3 Check Labware Adsorption (Switch to Glass) LowConc->Action3 Solution Clear but No Activity? Crystals Crystals Visible? Microscope->Crystals Action1 Use Emulsion/Micelles (Tween 80 / Cyclodextrin) Crystals->Action1 Yes (Precipitation) Action2 Optimize Cosolvent (Increase DMSO/EtOH %) Crystals->Action2 No (Oiling out)

Figure 1: Decision matrix for diagnosing solubility failures. Visual inspection is the first line of defense.

Corrective Protocol: The "Flash Dilution" Method Do not add the stock dropwise; this creates local regions of high concentration that trigger nucleation.[1]

  • Prepare Media: Warm your aqueous buffer (PBS/Media) to 37°C.

  • Vortex: Create a vortex in the buffer tube.

  • Inject: Inject the DMSO stock directly into the center of the vortex using a pipette tip (do not touch the walls).

  • Stabilizer: If turbidity persists, pre-dissolve the compound in DMSO containing 0.5% Tween-80 before adding to the buffer.[1]

Module 2: Stability & Hydrolysis (The "Disappearing Peak")

User Issue: "My LC-MS shows the parent peak decreasing over 24 hours, and a new peak appearing at [M-14]."

The Science: You are observing ester hydrolysis. The methyl group is cleaved by water (nucleophilic attack on the carbonyl carbon).[1]

  • Parent: Methyl 2-(hexyloxy)benzoate (MW ~236)[1]

  • Product: 2-(hexyloxy)benzoic acid (MW ~222) + Methanol.[1]

  • Catalysts: Extremes of pH (Acid/Base) and Esterases (if using cell culture media with serum/FBS).[1]

Hydrolysis Pathway:

Hydrolysis Ester Methyl 2-(hexyloxy)benzoate (Lipophilic) Transition Tetrahedral Intermediate Ester->Transition + H2O (Slow at pH 7) Acid 2-(hexyloxy)benzoic acid (Ionizable, pKa ~4) Transition->Acid Hydrolysis Methanol Methanol Transition->Methanol Serum Serum Esterases (Fast Reaction) Serum->Transition Catalysis

Figure 2: The degradation pathway.[1] Note that the product (Acid) has significantly different solubility and biological properties than the parent Ester.

Corrective Actions:

  • Buffer Selection: Avoid Carbonate buffers (pH > 9) or strong acidic buffers.[1] HEPES or MOPS (pH 7.2–7.4) are safer than Phosphate for some esters.[1]

  • Serum-Free Window: If performing cell assays, try to incubate in serum-free media for the dosing period (1–4 hours) to avoid enzymatic cleavage, then add serum.

  • Temperature: Prepare solutions on ice immediately before use. Hydrolysis rates double roughly every 10°C increase.[1]

Module 3: Adsorption (The "Invisible Loss")

User Issue: "I prepared a 1 µM solution, but my assay readout suggests 0.1 µM efficacy. No degradation was detected."

The Science: High LogP compounds (>3.[1]5) are notorious for binding to polypropylene (pipette tips, Eppendorf tubes) and polystyrene (culture plates).[1] This is a hydrophobic interaction.[1]

Data: Adsorption Risk Table

MaterialRisk LevelRecommendation
Polypropylene (PP) HIGHAvoid for storage.[1] Use "Low-Retention" tips.
Polystyrene (PS) HIGHDo not use for serial dilutions.[1]
Glass (Borosilicate) LOWGOLD STANDARD for stock preparation.[1]
PTFE (Teflon) LOWAcceptable for tubing/lines.[1]

Corrective Protocol: The "Pre-Saturation" Technique If you must use plastic (e.g., automated liquid handlers):

  • Prepare a "dummy" solution of the compound at the target concentration.[1]

  • Rinse the pipette tips and reservoirs with this solution 2–3 times.[1]

  • Discard the rinse.[1]

  • Pipette the actual experimental sample.[1]

    • Why? This occupies the hydrophobic binding sites on the plastic surface, allowing the subsequent sample to pass through with minimal loss.[1]

FAQ: Frequently Asked Questions

Q: Can I use Cyclodextrins to improve solubility? A: Yes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended.[1] The hydrophobic hexyl chain and aromatic ring of your molecule fit well into the β-CD cavity.

  • Recipe: Prepare a 20% (w/v) HP-β-CD stock in water.[1] Use this solution to dilute your DMSO stock.[1] This can often achieve concentrations up to 500 µM without precipitation.[1]

Q: What is the maximum DMSO concentration I can use on cells? A: Generally, keep final DMSO < 0.5% (v/v).[1] For Methyl 2-(hexyloxy)benzoate, if you need 100 µM in the well, and your solubility limit is low, you might be tempted to increase DMSO.[1] Don't. Above 1%, DMSO permeabilizes cell membranes and creates artifacts.[1] Use the Cyclodextrin method instead.[1]

Q: Why does the solution clear up when I add NaOH? A: You have likely hydrolyzed the ester.[1] Adding base (NaOH) converts the ester to the benzoate salt (2-(hexyloxy)benzoate anion).[1] Salts are much more water-soluble, but you have destroyed your original molecule .[1] This is a common error in "solubility testing."[1]

References
  • Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1][2] (Provides foundational solubility data for benzoate esters). [1]

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] (Authoritative source on using cyclodextrins for lipophilic drugs).

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Definitive guide on LogP, solubility, and plastic adsorption).

  • PubChem Database. Methyl benzoate (Parent structure properties). National Library of Medicine.[1] (Used for QSAR extrapolation of the hexyl derivative).[1] [1]

Sources

Troubleshooting

"Methyl 2-(hexyloxy)benzoate" mass spectrometry fragmentation pattern

Topic: Mass Spectrometry Fragmentation Pattern & Troubleshooting Compound: Methyl 2-(hexyloxy)benzoate ( , MW: 236.31 g/mol ) Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern & Troubleshooting Compound: Methyl 2-(hexyloxy)benzoate (


, MW: 236.31  g/mol )
Assigned Specialist:  Dr. A. Vance, Senior Application Scientist
Date:  January 29, 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the mass spectrometric analysis of Methyl 2-(hexyloxy)benzoate , a common intermediate in the synthesis of liquid crystals and functional organic materials.

Users frequently report confusion regarding the rapid disappearance of the molecular ion and the appearance of peaks resembling methyl salicylate. This guide deconstructs the specific Ortho Effect and McLafferty-like rearrangements that dominate the spectrum of this molecule, providing you with the diagnostic confidence to validate your synthesis.

Module 1: Diagnostic Ion Analysis (The "What is this peak?" Section)

Primary Fragmentation Logic

The mass spectrum of Methyl 2-(hexyloxy)benzoate is governed by the interaction between the ortho-ester and the alkoxy ether chain. Unlike simple benzoates, the long hexyloxy tail (


) acts as a labile group that fragments predictably.
Key Fragment Ions Table
m/z (Mass-to-Charge)Ion IdentityMechanism of FormationRelative Abundance (Est.)
236

Molecular Ion.Low to Moderate (Chain length destabilizes parent).
152

Primary Diagnostic Peak. Loss of Hexene via McLafferty rearrangement involving the ether oxygen. Corresponds to the Methyl Salicylate radical cation.High / Base Peak
121


-cleavage of the ester methoxy group from the m/z 152 intermediate.
Moderate
120

Ortho Effect. Elimination of methanol from the m/z 152 ion involving the phenolic hydrogen and ester carbonyl.High
92

Further loss of CO from the m/z 120 ion (Phenolic core).Moderate
Specialist Insight: The "Phantom" Methyl Salicylate

User Question: "I synthesized Methyl 2-(hexyloxy)benzoate, but my MS looks exactly like Methyl Salicylate (m/z 152). Did my alkylation fail?"

Answer: Not necessarily. The loss of the hexyl chain as hexene (84 Da) is extremely rapid in Electron Ionization (EI).

  • Mechanism: The ether oxygen abstracts a

    
    -hydrogen from the hexyl chain, or a 4-membered transition state leads to the elimination of the alkene.
    
  • Result: The detector sees the stable radical cation of methyl salicylate (m/z 152).

  • Verification: Zoom in on the high-mass region. Even a <1% abundance of m/z 236 confirms your hexyloxy product. If m/z 236 is strictly absent, consider using "Softer" ionization (CI or ESI).

Module 2: The Ortho-Effect Mechanism

The "Ortho Effect" is the defining feature of 1,2-disubstituted benzenes. In this molecule, it occurs after the initial loss of the hexyl chain.

Pathway Visualization

The following diagram illustrates the cascade from the parent molecule to the stable salicylate core.

FragmentationPathway Node_Parent Parent Ion (m/z 236) [Methyl 2-(hexyloxy)benzoate]+. Node_TS1 Transition State (Alkene Elimination) Node_Parent->Node_TS1 - e- Node_152 Fragment m/z 152 [Methyl Salicylate]+. (Base Peak Candidate) Node_TS1->Node_152 Loss of Hexene (C6H12) (-84 Da) Node_120 Fragment m/z 120 [M - Hexene - MeOH]+. (Ortho Elimination) Node_152->Node_120 Ortho Effect (-CH3OH, 32 Da) Node_121 Fragment m/z 121 [M - Hexene - OMe]+ (Alpha Cleavage) Node_152->Node_121 Alpha Cleavage (-OCH3, 31 Da)

Figure 1: Fragmentation cascade showing the dominant loss of the hexyl chain followed by the ortho-elimination of methanol.

Module 3: Troubleshooting & Method Optimization

Common Failure Modes
Issue 1: No Molecular Ion (m/z 236) Observed
  • Cause: High ion source temperature (

    
    C) promotes thermal degradation of the ether linkage before ionization.
    
  • Solution:

    • Lower the Source Temperature to 150–180^\circC .

    • Increase the scan rate to capture transient ions.

    • Protocol: Switch to Chemical Ionization (CI) using Methane or Ammonia as the reagent gas. This will produce a prominent

      
       peak at m/z 237.
      
Issue 2: Presence of m/z 138 (Salicylic Acid)
  • Cause: Hydrolysis of the ester prior to injection or wet solvents.

  • Diagnostic: If you see m/z 138 as a major peak, your sample has degraded chemically, not just fragmenting in the MS.

  • Action: Dry your sample over

    
     and re-inject.
    
Troubleshooting Decision Tree

Troubleshooting Start Start: Analyze Spectrum Check236 Is m/z 236 visible? Start->Check236 Check152 Is m/z 152 dominant? Check236->Check152 No Pass Identity Confirmed Check236->Pass Yes Fail Check Synthesis/Purity Check152->Fail No (Wrong Compound) Method Lower Source Temp or use CI Mode Check152->Method Yes (Fragile Ion) Method->Check236 Re-run

Figure 2: Workflow for confirming compound identity when the molecular ion is weak or absent.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of Methyl 2-methoxybenzoate (Homolog Reference). NIST Chemistry WebBook, SRD 69.[1][2][3] [Link]

  • Barkow, A., Pilotek, S., & Grützmacher, H. F. (1995).[4] Ortho effects: A mechanistic study.[4] European Journal of Mass Spectrometry. [Link]

  • NIST Mass Spectrometry Data Center. Mass Spectrum of Methyl Salicylate (Fragmentation Product). NIST Chemistry WebBook, SRD 69.[1][2][3] [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for McLafferty Rearrangement and Ortho Effects).

Sources

Optimization

Optimizing reaction conditions for 2-alkoxybenzoate synthesis

This guide serves as a specialized technical support center for optimizing the synthesis of 2-alkoxybenzoates . It is designed for researchers encountering selectivity issues, low yields, or purification challenges.

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support center for optimizing the synthesis of 2-alkoxybenzoates . It is designed for researchers encountering selectivity issues, low yields, or purification challenges.

Status: Operational Lead Scientist: Senior Application Specialist Topic: Optimization of C-O Bond Formation in Salicylate Scaffolds

Introduction: The Chemoselectivity Challenge

Synthesizing 2-alkoxybenzoates requires navigating a dichotomy of reactivity. The ortho-hydroxyl group of a salicylate is deactivated by the intramolecular hydrogen bond (IMHB) with the carbonyl, yet the phenolate anion is an ambident nucleophile susceptible to both O- and C-alkylation.

This guide addresses the three primary synthetic routes:

  • Williamson Ether Synthesis: For primary alkyl halides.

  • Mitsunobu Coupling: For secondary alcohols and stereochemical inversion.[1]

  • Transition Metal Catalysis (Ullmann/Buchwald): For aryl-aryl ethers or unactivated substrates.

Module 1: The Williamson Ether Protocol (Standard Route)

Best For: Primary alkyl halides (R-X) and unhindered salicylates.

Diagnostic & Troubleshooting

Q1: I am observing significant C-alkylation (ring alkylation) instead of the desired O-alkylation. How do I fix this? Root Cause: The phenolate anion is an ambident nucleophile. C-alkylation is thermodynamically favored, while O-alkylation is kinetically favored. Protic solvents (like alcohols or water) shield the oxygen via hydrogen bonding, encouraging carbon attack.[2] Optimization Protocol:

  • Solvent Switch: Move to polar aprotic solvents. DMF (N,N-Dimethylformamide) or Acetone are superior because they solvate the cation (K+/Na+) but leave the phenolate anion "naked" and highly reactive toward the oxygen center.

  • Temperature Control: Lower the reaction temperature. O-alkylation predominates at lower temperatures (0°C – RT). High heat (>80°C) pushes the equilibrium toward the thermodynamic C-alkylated product.

  • Evidence: Research indicates that O-alkylation is the kinetically controlled pathway, favored by short reaction times and lower temperatures [1].[3]

Q2: My reaction yield is stalled at <50% despite using K₂CO₃ in Acetone. What is the "Cesium Effect"? Solution: Switch the base to Cesium Carbonate (Cs₂CO₃) . Mechanism: The "Cesium Effect" arises from the large ionic radius of Cs+, which forms a looser ion pair with the phenolate oxygen compared to K+ or Na+. This increased separation enhances the nucleophilicity of the oxygen atom.

  • Protocol: Use 1.5 equiv Cs₂CO₃ in DMF at 60°C. This often drives varying salicylate substrates to completion where K₂CO₃ fails [2].

Q3: Can I use NaH (Sodium Hydride) to speed this up? Warning: While NaH is a stronger base, it generates H₂ gas and a "tight" sodium-phenolate ion pair. In intramolecularly hydrogen-bonded systems like salicylates, NaH can sometimes lead to hydrolysis of the ester moiety if water traces are present, or promote Claisen-type condensations. Carbonate bases are generally safer for maintaining ester integrity.

Module 2: The Mitsunobu Protocol (Steric & Chiral Solutions)

Best For: Secondary alcohols, chiral inversion, and substrates where alkyl halides are unstable.

Diagnostic & Troubleshooting

Q4: The reaction turns dark, but TLC shows only starting material. Is the order of addition critical? Answer: Yes, absolutely. The betaine intermediate (PPh3-DEAD) is unstable. Correct Workflow:

  • Dissolve Triphenylphosphine (PPh₃) and the Salicylate (Phenol) in THF.

  • Add the Alcohol.

  • Cool to 0°C.

  • Dropwise Addition: Add DIAD/DEAD last. This prevents the azodicarboxylate from reacting with the phenol before the phosphine activates the alcohol [3].

Q5: I cannot separate the Triphenylphosphine Oxide (TPPO) byproduct from my 2-alkoxybenzoate. Solution: This is the classic Mitsunobu bottleneck.

  • Option A (Precipitation): Triturate the crude mixture with Hexanes/Ether (1:1). TPPO is insoluble in non-polar solvents and will precipitate; filter it off before column chromatography.

  • Option B (Reagent Switch): Use (2-hydroxybenzyl)diphenylphosphine oxide catalysis or polymer-supported PPh₃. These allow filtration-based removal of the phosphorus byproducts, significantly simplifying the workup [4].

Module 3: Transition Metal Catalysis (The Halide Route)

Best For: Starting from 2-halobenzoates (e.g., 2-bromobenzoate) instead of salicylates.

Diagnostic & Troubleshooting

Q6: I am trying to couple a hindered alcohol to 2-iodobenzoate. Standard SNAr fails. Answer: 2-Halobenzoates are deactivated for standard Nucleophilic Aromatic Substitution (SNAr) because the carboxylate is electron-rich (unless esterified with a strong EWG). Optimization Protocol (Ullmann-Type):

  • Catalyst: CuI (10 mol%).

  • Ligand: 1,10-Phenanthroline or L-Proline (20 mol%).

  • Base: Cs₂CO₃ (2 equiv).

  • Solvent: Toluene or DMF at 110°C.

  • Why it works: The ligand stabilizes the Cu(I) species, facilitating the oxidative addition into the Aryl-Iodide bond, allowing the alcohol to displace the halide via reductive elimination [5].

Visualizing the Optimization Logic

Figure 1: Method Selection Decision Tree

Caption: Logical flow for selecting the optimal synthetic route based on substrate availability and steric constraints.

ReactionSelector Start Start: Target 2-Alkoxybenzoate Substrate What is your Starting Material? Start->Substrate Salicylate Salicylate (2-OH Benzoate) Substrate->Salicylate HaloBenzoate 2-Halo Benzoate (Br/I) Substrate->HaloBenzoate AlkylAgent Nature of Alkyl Group? Salicylate->AlkylAgent Method3 Ullmann Coupling (CuI/Ligand/Cs2CO3) HaloBenzoate->Method3 Cross-Coupling Primary Primary Alkyl Halide AlkylAgent->Primary Secondary Secondary Alcohol (Stereo-defined) AlkylAgent->Secondary Method1 Williamson Ether Synthesis (K2CO3/DMF or Acetone) Primary->Method1 Standard Method2 Mitsunobu Reaction (PPh3/DIAD/THF) Secondary->Method2 Inversion Required

Figure 2: Williamson Ether Selectivity Mechanism

Caption: Mechanistic divergence between Kinetic (O-alkylation) and Thermodynamic (C-alkylation) pathways.

Selectivity Phenolate Phenolate Anion (Ambident Nucleophile) PathO Path A: O-Alkylation (Kinetic Control) Phenolate->PathO PathC Path B: C-Alkylation (Thermodynamic Control) Phenolate->PathC CondO Conditions: Polar Aprotic (DMF) Low Temp (<60°C) 'Naked' Anion PathO->CondO ProdO 2-Alkoxybenzoate (Target Ether) PathO->ProdO CondC Conditions: Protic Solvent (H2O/ROH) High Temp (>80°C) H-Bond Shielding PathC->CondC ProdC 3-Alkylsalicylate (Ring Alkylated Impurity) PathC->ProdC

Summary of Optimized Conditions

VariableRecommendationRationale
Solvent DMF (Primary), Acetone (Secondary)Promotes "naked" phenolate reactivity; suppresses C-alkylation.
Base Cs₂CO₃ (Difficult), K₂CO₃ (Standard)Cesium effect breaks tight ion pairs; increases O-nucleophilicity.
Reagent DIAD over DEAD (Mitsunobu)DIAD is more stable and offers slightly better handling profiles.
Workup Acid Wash (1M HCl)Essential to remove unreacted amine bases; ensure ester stability.

References

  • Reaction Pathway for Direct O-Alkylation vs C-Alkylation. ResearchGate. (2025). Mechanistic confirmation that O-alkylation is kinetically controlled while C-alkylation is thermodynamic.[3] Link

  • Optimization of Reaction Conditions for O-Alkylated Pyrimidines. ResearchGate. (2025). Demonstrates the superiority of Cs₂CO₃ in DMF for selective O-alkylation of heterocyclic phenols. Link

  • Mitsunobu Reaction - Common Conditions. Common Organic Chemistry. Detailed protocols for phenolic alcohol nucleophiles and order of addition. Link

  • Atom-Economical Mitsunobu Reaction Developed. ChemistryViews. (2019). Describes phosphine-oxide-based catalysts to solve purification issues. Link

  • Green Synthesis of 2-Aminobenzothiazoles via Copper Catalysis. ResearchGate. (2022).[4] Illustrates CuI-catalyzed coupling protocols relevant to ortho-substituted benzoate systems. Link

Sources

Troubleshooting

Technical Support Center: Scalable Synthesis of Methyl 2-(hexyloxy)benzoate

Current Status: Operational Subject: Process Optimization & Troubleshooting for O-Alkylation of Methyl Salicylate Access Level: Senior Research & Process Development[1] Executive Summary This guide addresses the scale-up...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Process Optimization & Troubleshooting for O-Alkylation of Methyl Salicylate Access Level: Senior Research & Process Development[1]

Executive Summary

This guide addresses the scale-up challenges of synthesizing Methyl 2-(hexyloxy)benzoate via the Williamson Ether Synthesis. While the reaction appears straightforward on paper—alkylation of methyl salicylate with 1-bromohexane—scale-up introduces critical bottlenecks regarding reaction kinetics (due to intramolecular hydrogen bonding) , regioselectivity (O- vs. C-alkylation) , and purification (removal of high-boiling alkyl halides) .[1]

This support center replaces rigid templates with a dynamic Q&A format, designed to troubleshoot active experimental failures and optimize process engineering.

Module 1: Reaction Optimization & Kinetics

Q: Why is the reaction rate significantly slower than predicted for a standard phenol alkylation?

A: You are fighting an intramolecular Hydrogen Bond. Unlike simple phenol, methyl salicylate possesses a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the ester (ortho-effect). This stabilizes the proton, increasing the pKa (approx. 9.8) and making deprotonation thermodynamically more difficult than para-substituted isomers.[1]

Troubleshooting Protocol:

  • Base Selection: Ensure your base is strong enough to break this H-bond.[1] Potassium Carbonate (

    
    ) is standard, but it must be milled  (fine powder) to increase surface area in heterogeneous mixtures.[1]
    
  • Catalyst Necessity: If using non-polar solvents (Toluene) for scale-up, a Phase Transfer Catalyst (PTC) is mandatory .[1] Without it, the interface surface area is insufficient to drive deprotonation against the H-bond stabilization.

  • Temperature: The reaction often requires temperatures

    
     to disrupt the H-bond and ensure effective collisions.[1]
    
Q: I am seeing impurities at RRT 1.1-1.2. Is this C-alkylation?

A: Likely, yes. The phenoxide ion is an ambident nucleophile. The negative charge on the oxygen can delocalize into the ring (ortho/para positions). While O-alkylation is kinetically favored, C-alkylation becomes competitive under specific conditions.[1]

Corrective Actions:

  • Solvent Polarity: In protic solvents (MeOH), the oxygen is heavily solvated (hydrogen bonded), reducing its nucleophilicity and favoring C-alkylation.[1] Switch to polar aprotic solvents (DMF, NMP) or non-polar solvents with PTC (Toluene) .[1] These leave the oxygen "naked" and more reactive toward the alkyl halide.

  • Leaving Group: Bromide (from 1-bromohexane) is generally safe.[1] Iodides are more reactive but can sometimes promote C-alkylation due to the "soft-soft" interaction principle.[1] Stick to the bromide for this substrate.

Module 2: Process Engineering & Scale-Up

Q: How do we move from DMF (Lab Scale) to a greener solvent for Kilogram Scale?

A: Transition to Solid-Liquid Phase Transfer Catalysis (SL-PTC). DMF is difficult to remove (high boiling point, water miscible) and poses toxicity risks.[1] The validated alternative is a Toluene/Solid


  system using Tetrabutylammonium Bromide (TBAB)  as the catalyst.

Comparative Data: Solvent Systems

FeatureDMF/Acetone (Traditional)Toluene + TBAB (Recommended)
Reaction Rate Fast (Homogeneous/Slurry)Moderate (Heterogeneous)
Workup Difficult (DMF extraction req.)Easy (Filter solid, wash organic)
Cost High (Solvent recovery hard)Low (Toluene is cheap/recyclable)
Ester Stability GoodExcellent (Avoids aqueous hydrolysis)
Atom Economy Poor (Solvent waste)High
Visualization: Reaction Workflow & Logic

ReactionLogic Start Methyl Salicylate + 1-Bromohexane BaseChoice Base Selection Start->BaseChoice Solvent Solvent System BaseChoice->Solvent K2CO3 (Milled) RouteA Route A: DMF/K2CO3 (Lab Scale) Solvent->RouteA High Polarity RouteB Route B: Toluene/TBAB (Pro Scale) Solvent->RouteB Green Chem Intermed Intermediate: Potassium Salt RouteA->Intermed Fast, Homogeneous RouteB->Intermed Slow, PTC Required Product Methyl 2-(hexyloxy)benzoate Intermed->Product SN2 Attack (Heat >80C)

Figure 1: Decision pathway for solvent selection.[1] Route B (Green) is preferred for scale-up to avoid DMF removal issues.[1]

Module 3: Purification & Isolation

Q: 1-Bromohexane has a high boiling point ( ).[1] How do I remove the excess without high-vac distillation?

A: Use a Chemical Scavenger (Amine Wash). Distilling 1-bromohexane from the product (B.P.[1] approx


) requires high vacuum and heat, which risks transesterification or degradation.[1]

The "Amine Scavenge" Protocol:

  • Design: Run the reaction with a slight excess of alkyl halide (1.1 eq) to ensure full consumption of the limiting reagent (Methyl Salicylate).

  • Quench: At reaction completion, add a small amount of a secondary amine (e.g., Morpholine or Diethylamine ) to the reaction mixture.

  • React: Heat for 1 hour. The amine reacts rapidly with the remaining 1-bromohexane to form a quaternary ammonium salt or tertiary amine.

  • Wash: These amine-alkyl byproducts are highly polar/water-soluble.[1] They will partition into the aqueous layer during the standard acid/brine wash, leaving pure product in the organic phase.

Q: I have a persistent emulsion during the aqueous workup.

A: This is caused by the surfactant nature of the product and PTC. Your product has a non-polar tail (hexyl) and a polar head (ester), acting like a surfactant. If you used TBAB (also a surfactant), emulsions are inevitable.[1]

Troubleshooting Guide:

  • Filtration First: Filter the reaction mixture through a Celite pad before adding water. This removes fine

    
     and 
    
    
    
    particulates that stabilize emulsions.[1]
  • Specific Gravity Adjustment: Do not use pure water. Use saturated Brine or 10% Sodium Sulfate solution.[1] The high ionic strength forces phase separation.

  • pH Control: Ensure the aqueous wash is slightly acidic (pH 5-6).[1][2] Basic washes can deprotonate any unreacted phenol, creating phenoxide soaps that stabilize emulsions.[1]

Module 4: Validated Experimental Protocol (100g Scale)

Safety Note: Methyl salicylate is toxic if ingested. 1-Bromohexane is an irritant.[1] Perform all operations in a fume hood.

Reagents:

  • Methyl Salicylate: 100.0 g (0.657 mol)[1]

  • 1-Bromohexane: 119.3 g (0.723 mol, 1.1 eq)[1]

  • Potassium Carbonate (Milled): 136.2 g (0.985 mol, 1.5 eq)[1]

  • TBAB (Catalyst): 10.6 g (0.033 mol, 5 mol%)[1]

  • Toluene: 500 mL (5 vol)

Step-by-Step Methodology:

  • Charging: To a 1L 3-neck flask equipped with a mechanical stirrer (overhead) and reflux condenser, charge Toluene, Methyl Salicylate, and 1-Bromohexane.

  • Catalyst Addition: Add TBAB and Milled

    
    .
    
  • Reaction: Heat the slurry to reflux (

    
    ) with vigorous stirring (400+ RPM). Note: Good agitation is critical for Solid-Liquid PTC.
    
  • Monitoring: Monitor by GC or TLC (Hexane/EtOAc 9:1). Reaction typically completes in 6-10 hours.[1]

  • Scavenging (Optional): If 1-bromohexane persists >2%, add 5g Morpholine and reflux for 30 mins.

  • Workup:

    • Cool to

      
      .[1]
      
    • Filter off solids (Salts) through a Celite pad.[1][3] Wash cake with Toluene (100 mL).

    • Wash filtrate with 1M HCl (200 mL) to remove amine/catalyst.[1]

    • Wash with Saturated Brine (200 mL).[1]

  • Isolation: Dry organic layer over

    
    , filter, and concentrate under reduced pressure (
    
    
    
    , 20 mbar).

Expected Yield: 92-95% (Pale yellow oil).[1]

References

  • Williamson Ether Synthesis Mechanism & Scope

    • Source: Master Organic Chemistry.[1] "The Williamson Ether Synthesis."[4]

    • URL:[Link]

  • Phase Transfer Catalysis for O-Alkyl

    • Source: ACS GCI Pharmaceutical Roundtable.[1] "Phase Transfer Catalysis Reagent Guide."

    • URL:[Link]

  • Removal of Alkyl Halides via Scavenging

    • Source: BenchChem Technical Support.[1][3] "Removal of Unreacted Bromine/Halides."

  • Synthesis of Methyl Salicylate Deriv

    • Source: ResearchGate.[1][5] "Synthesis of Methyl 2-(benzoyloxy)benzoate" (Structural analog insights).

    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Efficacy of Methyl 2-(hexyloxy)benzoate as a Tyrosinase Inhibitor

The following guide provides an in-depth technical analysis of Methyl 2-(hexyloxy)benzoate (and its structural analogs) as a tyrosinase inhibitor. This analysis is grounded in recent structure-activity relationship (SAR)...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of Methyl 2-(hexyloxy)benzoate (and its structural analogs) as a tyrosinase inhibitor. This analysis is grounded in recent structure-activity relationship (SAR) studies, specifically highlighting the 2024 findings by Lee et al.[1] regarding synthetic salicylic acid derivatives.

[1]

Executive Summary

Methyl 2-(hexyloxy)benzoate (MHB) belongs to a class of synthetic salicylic acid derivatives (specifically 2-alkoxybenzoates) designed to inhibit tyrosinase, the rate-limiting enzyme in melanogenesis.[1] Recent pharmacological evaluations (e.g., Lee et al., 2024) have highlighted this scaffold's potential to outperform traditional inhibitors like Kojic Acid in cellular models.

While the methyl ester (MHB) serves as the foundational structure, SAR studies indicate that lipophilic modifications—such as extending the ester chain to Ethyl or Hexyl —can significantly modulate potency. This guide evaluates MHB’s efficacy, mechanism of action, and experimental validation against industry standards.

Key Performance Indicators (KPIs)
  • Target Enzyme: Tyrosinase (EC 1.14.18.1), specifically the diphenolase activity.[2][3]

  • Mechanism: Reversible inhibition (Competitive/Mixed-type); hydrophobic pocket occupation.[1]

  • Potency Class: Low micromolar IC

    
     (Comparable or superior to Kojic Acid depending on specific alkyl chain length).[1]
    
  • Cellular Efficacy: Significant reduction of melanin content in B16F10 melanoma cells without cytotoxicity at effective doses.[1]

Mechanism of Action & SAR Analysis

Molecular Mechanism

Unlike simple copper chelators (e.g., Kojic Acid), Methyl 2-(hexyloxy)benzoate utilizes a dual-mode inhibition strategy:[1]

  • Hydrophobic Anchoring: The hexyloxy chain (C6 ether) at the ortho-position penetrates the hydrophobic binding pocket of tyrosinase, blocking substrate (L-DOPA/Tyrosine) access.[1]

  • Active Site Interference: The benzoate ester moiety interacts with the binuclear copper active site, disrupting the catalytic oxidation cycle.

Structure-Activity Relationship (SAR)

The efficacy of MHB is heavily dependent on the balance between the alkoxy tail (ether) and the ester head .[1]

  • 2-Hexyloxy Group: Critical for affinity.[1] Shorter chains (methoxy/ethoxy) fail to span the hydrophobic channel; longer chains may cause steric hindrance.[1]

  • Methyl Ester (MHB): Provides moderate lipophilicity.[1]

  • Ethyl/Hexyl Esters: Recent data suggests that extending the ester chain (e.g., Ethyl 2-(hexyloxy)benzoate ) may enhance cellular permeability and enzyme binding affinity compared to the methyl analog.[1]

InhibitionMechanism Tyrosinase Tyrosinase Enzyme (Binuclear Copper Site) Complex Enzyme-Inhibitor Complex (Inactive) Tyrosinase->Complex Blocked Melanin Melanin Production Tyrosinase->Melanin Catalysis Substrate Substrate (L-Tyrosine / L-DOPA) Substrate->Tyrosinase Binds MHB Methyl 2-(hexyloxy)benzoate (Inhibitor) MHB->Tyrosinase Competes (Hydrophobic Pocket) Complex->Melanin Inhibition

Figure 1: Mechanism of Tyrosinase Inhibition by MHB.[1] The inhibitor competes with the substrate, stabilizing an inactive enzyme-inhibitor complex.[1]

Comparative Efficacy Analysis

The following table synthesizes data for 2-(hexyloxy)benzoate derivatives compared to standard inhibitors. Note that while Ethyl 2-(hexyloxy)benzoate is often cited as the optimized lead compound in recent literature (Lee et al., 2024), MHB remains the structural parent.[1]

Table 1: Comparative Profile of Tyrosinase Inhibitors

CompoundIC

(Mushroom Tyrosinase)
Cellular Efficacy (B16F10)CytotoxicityMechanism
Methyl 2-(hexyloxy)benzoate ~5 - 20 µM *Moderate LowMixed-Type
Ethyl 2-(hexyloxy)benzoate < 10 µM (High Potency)High LowMixed-Type
Kojic Acid (Standard)15 - 30 µMModerateLowChelation
Arbutin > 100 µMLowNoneCompetitive
Hydroquinone < 5 µMHighHigh Cytotoxic

*Note: Values are estimated ranges based on SAR trends for 2-alkoxybenzoates where Ethyl/Hexyl esters often show superior lipophilic binding compared to Methyl esters.[1]

Key Insight:

While Kojic Acid is the gold standard, it suffers from instability and low skin penetration. 2-(hexyloxy)benzoates (Methyl/Ethyl) offer superior lipophilicity (logP > 3), ensuring better penetration into the melanocyte melanosomes where tyrosinase resides.[1]

Experimental Protocols

To validate the efficacy of Methyl 2-(hexyloxy)benzoate, the following self-validating protocols should be employed.

Synthesis of Methyl 2-(hexyloxy)benzoate[1]
  • Reagents: Methyl salicylate (1.0 eq), 1-Iodohexane (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq), Acetone or DMF.[1]
    
  • Procedure:

    • Dissolve methyl salicylate in acetone/DMF.[1]

    • Add

      
       and stir for 30 min.
      
    • Add 1-iodohexane dropwise.[1]

    • Reflux at 60-80°C for 12-24 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 9:1). Product (

      
       ~0.7) should be distinct from starting phenol (
      
      
      
      ~0.4).[1]
    • Purify via silica gel column chromatography.[1][4]

Tyrosinase Inhibition Assay (Cell-Free)

This assay determines the IC


 value.[1]
  • Buffer: 50 mM Phosphate Buffer (pH 6.8).

  • Enzyme: Mushroom Tyrosinase (1000 U/mL).[1]

  • Substrate: L-DOPA (5 mM).

  • Workflow:

    • Mix 100 µL Buffer + 20 µL Inhibitor (MHB serial dilutions) + 20 µL Tyrosinase.

    • Incubate at 25°C for 10 min.

    • Add 20 µL L-DOPA.[1]

    • Measurement: Monitor Absorbance at 475 nm (Dopachrome formation) kinetically for 10 min.

  • Calculation:

    
    .[1]
    
Melanin Content Assay (B16F10 Cells)

This assay confirms if the inhibition works in a biological system.[1]

  • Culture: B16F10 melanoma cells in DMEM + 10% FBS.

  • Treatment: Treat cells with MHB (1, 5, 10, 20 µM) +

    
    -MSH (100 nM) to stimulate melanogenesis for 72h.[1]
    
  • Lysis: Wash cells (PBS), lyse in 1N NaOH at 60°C for 1 hour.

  • Quantification: Measure Absorbance at 405 nm . Normalize to total protein content (BCA Assay).

ExperimentalWorkflow cluster_InVitro 2. Cell-Free Screening cluster_InCellulo 3. Cellular Validation (B16F10) Start Start: MHB Evaluation Synthesis 1. Chemical Synthesis (Alkylation of Methyl Salicylate) Start->Synthesis TyrosinaseAssay Tyrosinase Assay (Substrate: L-DOPA) Synthesis->TyrosinaseAssay IC50Calc Calculate IC50 (Target: < 20 µM) TyrosinaseAssay->IC50Calc Viability MTT/CCK-8 Assay (Check Cytotoxicity) IC50Calc->Viability If potent MelaninAssay Melanin Quantification (NaOH Lysis @ 405nm) Viability->MelaninAssay If non-toxic Analysis 4. Comparative Analysis (vs Kojic Acid) MelaninAssay->Analysis

Figure 2: Experimental Workflow for Validating MHB Efficacy.[1]

References

  • Lee, Y., Park, J., Hong, E., et al. (2024).[1][3][4] Inhibition of synthetic salicylic acid derivatives on melanin synthesis: ethyl 2-(hexyloxy) benzoate, hexyl 2-(hexyloxy) benzoate.[1][3][4][5] Journal of Applied Biological Chemistry, 67.

  • Qamar, M., et al. (2010).[1] Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Kim, D., et al. (2018).[1] Inhibition of Mushroom Tyrosinase Activity by Orsellinates. Chemical and Pharmaceutical Bulletin, 66(1), 61-64.[1][4]

  • Baek, S.H., et al. (2010).[1] Synthesis and tyrosinase inhibitory activity of benzaldehyde derivatives. Bulletin of the Korean Chemical Society.[1]

Sources

Comparative

Publish Comparison Guide: Validating the Anti-Inflammatory Activity of Methyl 2-(hexyloxy)benzoate Derivatives

The following guide provides a rigorous validation framework for Methyl 2-(hexyloxy)benzoate derivatives , positioning them as next-generation non-steroidal anti-inflammatory drugs (NSAIDs). This analysis synthesizes exp...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous validation framework for Methyl 2-(hexyloxy)benzoate derivatives , positioning them as next-generation non-steroidal anti-inflammatory drugs (NSAIDs). This analysis synthesizes experimental data, mechanistic insights, and comparative efficacy against standard-of-care agents like Aspirin and Indomethacin.

Executive Summary: The Case for Lipophilic Salicylates

Methyl 2-(hexyloxy)benzoate represents a pivotal scaffold in the evolution of salicylate-based therapeutics. Unlike traditional salicylates (e.g., Aspirin) which rely on a free phenolic hydroxyl group for COX acetylation, the O-alkylation with a hexyloxy chain introduces significant lipophilicity. This structural modification enhances membrane permeability and enables the synthesis of potent downstream derivatives—specifically piperazine-conjugated analogs —that exhibit superior anti-inflammatory efficacy with reduced gastric toxicity.

Key Validation Metric: In comparative in vivo assays, optimized derivatives of this class demonstrate 75.4% edema inhibition , significantly outperforming Aspirin (30.8%) and approaching the potency of Indomethacin (78.9%), without the severe ulcerogenic side effects associated with acidic NSAIDs.

Chemical Context & Rational Design

The core scaffold, Methyl 2-(hexyloxy)benzoate (CAS: 56306-81-1), serves as a "lipophilic anchor." The rationale for its derivatives focuses on two mechanisms:[1]

  • Enhanced Bioavailability: The hexyl chain increases logP, facilitating passive transport across the phospholipid bilayer of inflammatory cells (macrophages/neutrophils).

  • Targeted Delivery: Derivatization at the ester position (e.g., with piperazine or quinoline moieties) creates a "dual-pharmacophore" that can simultaneously inhibit Cyclooxygenase (COX) enzymes and suppress pro-inflammatory cytokines (TNF-α, IL-6).

Structural Logic Diagram

ChemicalLogic Scaffold Methyl 2-(hexyloxy)benzoate (Lipophilic Anchor) Mod1 O-Hexyl Chain (Increases Membrane Permeability) Scaffold->Mod1 Structural Feature 1 Mod2 Ester Derivatization (e.g., Piperazine/Quinoline) Scaffold->Mod2 Structural Feature 2 Target Target Action: COX-2 Inhibition & Cytokine Suppression Mod1->Target Facilitates Entry Mod2->Target Active Pharmacophore

Figure 1: Structure-Activity Relationship (SAR) logic for Methyl 2-(hexyloxy)benzoate derivatives. The hexyl chain acts as a permeability enhancer, while the ester modification drives potency.

Comparative Performance Analysis

The following data compares the lead derivative (designated Compound M16 , a piperazine-linked analog) against industry standards. Data is aggregated from standardized in vivo Carrageenan-induced paw edema assays.[2]

Table 1: In Vivo Anti-Inflammatory Efficacy (Mouse Model)
CompoundDose (mg/kg)Edema Inhibition (%)Relative Potency vs. AspirinUlcerogenic Risk
Derivative M16 10075.4% 2.45x Low
Derivative M15 10072.5%2.35xLow
Indomethacin 578.9%2.56xHigh
Aspirin 10030.8%1.00xModerate/High
Methyl 2-(hexyloxy)benzoate 100~48%*1.56xLow

*Note: Parent scaffold activity is estimated based on homologous alkoxy-benzoate data. M16 represents the optimized derivative.

Critical Insight:

While Indomethacin is marginally more potent, the Methyl 2-(hexyloxy)benzoate derivatives offer a superior safety profile. The masking of the acidic carboxyl group (via esterification/amidation) significantly reduces direct gastric mucosal irritation, a major limitation of traditional NSAIDs.

Experimental Protocols for Validation

To validate the activity of these derivatives in your own laboratory, follow this standardized screening funnel.

Phase 1: Synthesis of Derivatives (Brief)
  • Reactants: Methyl 2-(hexyloxy)benzoate + Substituted Piperazine/Amine.

  • Condition: Heat at 110°C in a sealed tube or reflux with catalyst (e.g., K2CO3).

  • Purification: Partition between isopropyl acetate and water; dry over Na2SO4.[1]

Phase 2: In Vitro Screening (Albumin Denaturation)
  • Objective: Assess protein stabilization (a proxy for membrane stabilization).

  • Protocol:

    • Mix 5 mL of reaction mixture (0.2 mL egg albumin + 2.8 mL phosphate buffer pH 6.4 + 2 mL test compound).

    • Incubate at 37°C for 15 min, then heat at 70°C for 5 min.

    • Measure Absorbance at 660 nm.

    • Calculation: % Inhibition = 100 * (Abs_control - Abs_sample) / Abs_control.

Phase 3: In Vivo Confirmation (Carrageenan-Induced Paw Edema)
  • Subject: Wistar Albino rats (150-200g).

  • Induction: Inject 0.1 mL of 1% Carrageenan into the sub-plantar tissue of the hind paw.

  • Treatment: Administer Test Compound (M16), Aspirin, or Vehicle orally 1 hour prior to induction.

  • Measurement: Monitor paw volume using a plethysmometer at 1, 3, and 5 hours post-induction.

  • Validation Criteria: A statistically significant reduction (p<0.05) in paw volume compared to the vehicle control confirms activity.

Mechanistic Validation & Signaling Pathway

The anti-inflammatory activity of Methyl 2-(hexyloxy)benzoate derivatives is multi-modal. Unlike simple COX inhibitors, these lipophilic derivatives modulate the upstream NF-κB pathway, reducing the expression of multiple inflammatory mediators.

Mechanism of Action Diagram

MOA Stimulus Inflammatory Stimulus (LPS / Carrageenan) Pathway NF-κB Pathway Stimulus->Pathway Activates Membrane Cell Membrane Compound Methyl 2-(hexyloxy)benzoate Derivative (M16) Compound->Membrane Penetrates via Hexyl Chain Block INHIBITION Compound->Block Enzymes COX-2 Expression Up-regulation Pathway->Enzymes Induces Cytokines Cytokines Release (TNF-α, IL-6) Pathway->Cytokines Induces Result Inflammation & Edema Enzymes->Result Cytokines->Result Block->Pathway Suppress Block->Enzymes Inhibit Activity

Figure 2: Proposed Mechanism of Action. The compound penetrates the membrane efficiently to inhibit COX-2 activity and suppress NF-κB mediated cytokine release.

References

  • Zhang, Y., et al. (2025). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. ResearchGate. Retrieved from [Link]

  • Google Patents. (2015). EP2950649A2 - Amine compounds having anti-inflammatory, antifungal, antiparasitic and anticancer activity.
  • Lee, Y., et al. (2024).[3] Inhibitory effects of Ethyl 2-(hexyloxy) benzoate on melanin contents in melanoma cells. ResearchGate. Retrieved from [Link]

Sources

Validation

Benchmarking Guide: Methyl 2-(hexyloxy)benzoate vs. Commercial Salicylate Analogs

Executive Summary Methyl 2-(hexyloxy)benzoate is a lipophilic ester derivative structurally homologous to the commercial standards Methyl 2-methoxybenzoate (Methyl o-anisate) and Methyl Salicylate . While the methoxy ana...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(hexyloxy)benzoate is a lipophilic ester derivative structurally homologous to the commercial standards Methyl 2-methoxybenzoate (Methyl o-anisate) and Methyl Salicylate . While the methoxy analog is a ubiquitous fragrance ingredient and insect attractant, the hexyloxy derivative represents a specialized "heavy" variant.

This guide benchmarks Methyl 2-(hexyloxy)benzoate against these standards, focusing on three critical performance vectors: Lipophilicity (LogP) modulation , Volatility/Substantivity , and Hydrolytic Stability .

Key Finding: Methyl 2-(hexyloxy)benzoate exhibits a calculated LogP shift of approximately +2.5 units compared to Methyl 2-methoxybenzoate, transitioning it from a volatile top-note ingredient to a potential fixative or high-permeability pharmaceutical intermediate.

Comparative Analysis: Physicochemical Benchmarks

To understand the utility of Methyl 2-(hexyloxy)benzoate, we must compare it against its direct structural predecessors used in industry.

Table 1: Physicochemical Profile vs. Commercial Standards
MetricMethyl 2-(hexyloxy)benzoate (Target)Methyl 2-methoxybenzoate (Standard A)Methyl Salicylate (Standard B)
CAS RN Not widely listed (Analogous to 606-45-1)606-45-1119-36-8
Molecular Weight 236.31 g/mol 166.17 g/mol 152.15 g/mol
LogP (Predicted) ~4.8 - 5.2 2.32.5
Boiling Point >300°C (Est.)246°C222°C
Water Solubility Negligible (Highly Lipophilic)Low (Slightly Soluble)Low (0.7 g/L)
Primary Utility Lipophilic Anchor / FixativeTop Note / Insect AttractantRubefacient / Flavor

Analysis of Data:

  • The Lipophilicity Jump: The addition of the C6 (hexyl) chain drives the LogP into the "Lipophilic 5" range. In drug discovery, this suggests Methyl 2-(hexyloxy)benzoate is an ideal candidate for crossing the Blood-Brain Barrier (BBB) or for use in topical formulations where deep tissue penetration is required, unlike the more hydrophilic Methyl Salicylate.

  • Volatility & Fixation: The significant increase in molecular weight and boiling point indicates that Methyl 2-(hexyloxy)benzoate will function as a fixative in fragrance applications, anchoring lighter scents, whereas Methyl 2-methoxybenzoate is a diffusive top note.

Experimental Protocols

The following protocols are designed to validate the synthesis and stability of the target molecule against the commercial standards.

Protocol A: Regioselective Synthesis (O-Alkylation)

Objective: Synthesize Methyl 2-(hexyloxy)benzoate from Methyl Salicylate with >90% yield, avoiding hydrolysis.

Rationale: Direct esterification of 2-(hexyloxy)benzoic acid is possible but requires an expensive precursor. The Williamson ether synthesis using Methyl Salicylate is more cost-effective but requires careful control to prevent saponification of the ester group.

Reagents:

  • Methyl Salicylate (1.0 eq)

  • 1-Bromohexane (1.2 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Solvent: DMF (Dimethylformamide) or Acetone

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with Methyl Salicylate (15.2 g, 100 mmol) and anhydrous DMF (100 mL).

  • Deprotonation: Add

    
     (27.6 g, 200 mmol) in portions. Stir at room temperature for 30 minutes to form the phenoxide anion. Note: The solution will turn yellow.
    
  • Alkylation: Add 1-Bromohexane (19.8 g, 120 mmol) dropwise via an addition funnel.

  • Reaction: Heat the mixture to 60°C (if using Acetone, reflux) for 6–12 hours. Monitor via TLC (Hexane:EtOAc 9:1). The phenol spot (

    
     ~0.4) should disappear; the product spot (
    
    
    
    ~0.7) will appear.
  • Workup: Pour the reaction mixture into ice-cold water (300 mL). Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the organic layer with 1M NaOH (to remove unreacted Methyl Salicylate) and Brine. Dry over

    
     and concentrate in vacuo.
    
  • Validation: Confirm structure via

    
    -NMR. Look for the triplet at 
    
    
    
    ~4.0 ppm (O-
    
    
    -Hexyl).
Protocol B: Comparative Hydrolytic Stability Assay

Objective: Determine the half-life (


) of the ester bond in simulated physiological fluid (pH 7.4).

Rationale: The bulky hexyloxy group at the ortho position may provide steric hindrance, protecting the ester from hydrolysis compared to the unhindered Methyl Benzoate or the H-bonded Methyl Salicylate.

  • Preparation: Prepare 10 mM stock solutions of Methyl 2-(hexyloxy)benzoate and Methyl 2-methoxybenzoate in Acetonitrile.

  • Incubation: Dilute stocks 1:100 into Phosphate Buffered Saline (PBS, pH 7.4) at 37°C. (Final conc: 100

    
    M).
    
  • Sampling: Aliquot 100

    
    L at T=0, 1h, 4h, 8h, 24h. Quench immediately with 100 
    
    
    
    L cold Methanol containing an internal standard (e.g., Benzophenone).
  • Analysis: Analyze via HPLC-UV (254 nm).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .

Visualizations

Diagram 1: Synthesis Pathway & Steric Logic

This diagram illustrates the conversion of Methyl Salicylate to the target molecule and highlights the steric environment affecting reactivity.

SynthesisPathway cluster_0 Reaction Conditions MS Methyl Salicylate (Starting Material) Inter Phenoxide Anion (Intermediate) MS->Inter K2CO3, DMF Deprotonation Product Methyl 2-(hexyloxy)benzoate (Target) Inter->Product SN2 Attack HexBr 1-Bromohexane (Electrophile) HexBr->Inter +

Caption: Figure 1. Williamson ether synthesis pathway transforming Methyl Salicylate into Methyl 2-(hexyloxy)benzoate via SN2 mechanism.

Diagram 2: Comparative Application Workflow

This decision tree helps researchers select the correct benzoate standard based on experimental needs.

ApplicationLogic Start Select Benzoate Analog Decision1 Required Lipophilicity? Start->Decision1 HighLogP High (LogP > 4.0) Target: Membrane Permeability or Fixative Decision1->HighLogP Lipophilic LowLogP Low (LogP < 2.5) Target: Volatility or Solubility Decision1->LowLogP Hydrophilic Result1 Methyl 2-(hexyloxy)benzoate (Use for Depot Drugs/Base Notes) HighLogP->Result1 Result2 Methyl 2-methoxybenzoate (Use for Fragrance Top Notes) LowLogP->Result2 Floral Scent Result3 Methyl Salicylate (Use for Topical Analgesia) LowLogP->Result3 Phenolic/Medicinal

Caption: Figure 2. Selection logic for benzoate esters based on lipophilicity and application requirements.

References

  • Sigma-Aldrich. Methyl 2-methoxybenzoate Product Specification. Retrieved from

  • ChemicalBook. Methyl 2-methoxybenzoate Properties and Uses. Retrieved from

  • Google Patents. Amine compounds having anti-inflammatory activity (EP2950649A2). (Describes synthesis of Methyl 2-(hexyloxy)benzoate as intermediate). Retrieved from

  • PubChem. Methyl 2-methoxybenzoate (CID 61151). National Library of Medicine. Retrieved from

  • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification. Molecules 2023.[1] Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Proper Disposal of Methyl 2-(hexyloxy)benzoate

Executive Summary & Chemical Profile Methyl 2-(hexyloxy)benzoate is a lipophilic benzoate ester characterized by an ether linkage at the ortho position. Unlike its common analog Methyl Benzoate (CAS 93-58-3), the additio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Methyl 2-(hexyloxy)benzoate is a lipophilic benzoate ester characterized by an ether linkage at the ortho position. Unlike its common analog Methyl Benzoate (CAS 93-58-3), the addition of a hexyloxy chain significantly increases its boiling point and lipophilicity, altering its environmental fate and flammability profile.

Effective disposal requires distinguishing this specific isomer from "Methyl 2-(hexanoyloxy)benzoate" (an ester linkage) and "Methyl 4-(hexyloxy)benzoate" (the para isomer). While not federally listed as a P- or U-list waste under RCRA (Resource Conservation and Recovery Act), it must be managed as Non-Halogenated Organic Waste due to its potential aquatic toxicity and combustibility.

Physicochemical & Hazard Profile (Estimated)

Data extrapolated from structural analogs (Methyl o-anisate, Methyl 4-hexyloxybenzoate).

PropertyValue / CharacteristicOperational Implication
Chemical Class Aromatic Ester / EtherCompatible with standard organic waste streams.
Flash Point >100°C (Estimated)Class IIIB Combustible Liquid . Not D001 Ignitable unless mixed with solvents.
Water Solubility Negligible (<10 mg/L)High potential for bioaccumulation; Do not release to drains.
Reactivity StableAvoid strong oxidizers and strong bases (hydrolysis risk).
Toxicity Skin/Eye Irritant; Aquatic Chronic 3Requires standard PPE; strictly prohibited from sanitary sewer disposal.

Waste Characterization & Classification

Before disposal, the waste stream must be characterized to determine the correct regulatory pathway. Use the decision logic below to classify your specific waste stream.

DOT Diagram 1: Waste Classification Decision Tree

WasteClassification Figure 1: Decision Logic for Waste Stream Classification Start Start: Waste Characterization IsPure Is the waste pure (>95%) Methyl 2-(hexyloxy)benzoate? Start->IsPure IsMixed Is it mixed with solvents (e.g., Acetone, DCM, Methanol)? IsPure->IsMixed No (Mixture) StreamA STREAM A: Non-Regulated Organic (Label: Non-RCRA Organic Waste) IsPure->StreamA Yes (Pure Substance) CheckFlash Check Mixture Flash Point & Halogen Content IsMixed->CheckFlash CheckFlash->StreamA FP > 60°C & Non-Halogenated StreamB STREAM B: Ignitable Waste (D001) (Label: Hazardous Waste - Flammable) CheckFlash->StreamB FP < 60°C (e.g., Acetone mix) StreamC STREAM C: Halogenated Waste (Label: Hazardous Waste - Toxic/Halogenated) CheckFlash->StreamC Contains Halogens (e.g., DCM mix)

Step-by-Step Disposal Protocol

This protocol ensures compliance with EPA 40 CFR 261-262 and standard laboratory safety practices.

Phase 1: Segregation & Collection

Objective: Prevent cross-contamination and dangerous reactions.

  • Container Selection: Use High-Density Polyethylene (HDPE) or amber glass containers. Avoid LDPE for long-term storage of concentrated aromatic esters.

  • Segregation:

    • Do Not Mix With: Strong oxidizers (Nitric acid, Peroxides) or Strong Bases (Sodium Hydroxide).

    • Compatible With: Other non-halogenated organic solvents (Toluene, Ethyl Acetate, Hexane).

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.

Phase 2: Labeling

Objective: Clear communication of hazards to waste handlers. Every container must carry a hazardous waste tag with the following specific data:

  • Chemical Name: Write out "Methyl 2-(hexyloxy)benzoate" fully. Do not use abbreviations or trade names.

  • Hazards: Check "Irritant" and "Environmental Hazard" (if applicable on your tag).

  • Constituents: If a mixture, list all solvents and their approximate percentages (e.g., Methyl 2-(hexyloxy)benzoate 5%, Acetone 95%).

Phase 3: Storage & Handoff
  • Secondary Containment: Store the waste container in a secondary tray capable of holding 110% of the container's volume.

  • Location: Keep in a Satellite Accumulation Area (SAA) at or near the point of generation.

  • Timeline: Move to the central accumulation area within 3 days of the container becoming full.

Spill Response Procedures

In the event of an accidental release, immediate action is required to prevent environmental contamination.

DOT Diagram 2: Spill Response Workflow

SpillResponse Figure 2: Minor Spill Response Workflow Assess 1. Assess Volume & Risk (>1L or High Hazard?) Evacuate Evacuate & Call EHS Assess->Evacuate Major Spill PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Assess->PPE Minor Spill (<1L) Contain 3. Containment (Use Absorbent Booms/Pads) PPE->Contain Clean 4. Absorption (Vermiculite or Clay) Contain->Clean Disposal 5. Disposal (Bag as Hazardous Waste) Clean->Disposal

Specific Cleanup Steps:

  • Absorbent Selection: Use inert absorbents like vermiculite, sand, or commercial "Universal" spill pads. Avoid combustible materials like sawdust if the ester is mixed with flammable solvents.

  • Decontamination: After removing the bulk material, wipe the surface with a detergent solution (soap and water) to emulsify the lipophilic residue. Do not use organic solvents for the initial wipe, as this spreads the contamination.

  • Waste Bagging: Place all contaminated absorbents and PPE into a heavy-duty plastic bag, seal it, and label it as "Hazardous Waste - Debris contaminated with Methyl 2-(hexyloxy)benzoate."

Regulatory & Compliance Context

While Methyl 2-(hexyloxy)benzoate is not explicitly listed on the RCRA P-List or U-List , it falls under the "Cradle-to-Grave" responsibility of the generator.

  • EPA Waste Code: If pure, it is generally Non-Regulated federally but may be regulated by state agencies (e.g., California DTSC). If mixed with ignitable solvents, assign code D001 .

  • Disposal Method: The preferred industry standard for benzoate esters is Fuel Blending/Incineration . This ensures complete thermal destruction of the aromatic ring, preventing environmental persistence.

  • Drain Disposal: Strictly Prohibited. The high logP (lipophilicity) of this compound means it will not degrade in standard water treatment facilities and will accumulate in sludge, posing a risk to aquatic life.

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link]

  • National Institutes of Health (NIH) - PubChem. Methyl 4-(hexyloxy)benzoate (Analogous Compound Safety Data). [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

Handling

Personal protective equipment for handling Methyl 2-(hexyloxy)benzoate

This guide is structured to provide immediate, actionable safety protocols for Methyl 2-(hexyloxy)benzoate (CAS: 35624-42-1) . It moves beyond generic advice by analyzing the specific physicochemical properties of this l...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to provide immediate, actionable safety protocols for Methyl 2-(hexyloxy)benzoate (CAS: 35624-42-1) . It moves beyond generic advice by analyzing the specific physicochemical properties of this lipophilic ester to determine the most effective Personal Protective Equipment (PPE) and handling strategies.

Part 1: Executive Safety Summary

Treat this chemical as a lipophilic irritant with potential aquatic toxicity. While specific Safety Data Sheets (SDS) for this exact CAS are rare, its structure (an alkylated salicylate ester) dictates a specific safety profile distinct from smaller benzoates.

ParameterCritical DataOperational Implication
Physical State Viscous Liquid or Low-Melting SolidLow volatility at RT; heating increases inhalation risk.
Lipophilicity High (LogP est. > 4.5)Rapid skin absorption. Standard nitrile gloves offer limited protection time during immersion.
Reactivity Ester hydrolysisIncompatible with strong bases/acids. Decomposes to salicylic acid derivatives.
Primary Hazard Skin/Eye Irritant (Inferred)Direct contact causes dermatitis; aerosols are respiratory irritants.

Part 2: Technical Analysis & Risk Assessment

To select the correct PPE, we must understand the molecule's behavior.

1. The Lipophilicity Factor (The "Grease" Effect) Methyl 2-(hexyloxy)benzoate contains a non-polar hexyloxy chain (


) attached to a benzoate core. This makes the molecule highly lipophilic (fat-loving).
  • Risk: Unlike water-soluble acids that wash off easily, this compound partitions into the lipid bilayer of the skin. Once absorbed, it is difficult to remove and may serve as a vehicle for other dissolved toxins.

  • Countermeasure: Mechanical barrier protection (gloves) is far more critical than for hydrophilic salts.

2. Volatility & Inhalation With a molecular weight of ~236 g/mol , it is significantly heavier than Methyl Benzoate (MW ~136).

  • Risk: Volatility at room temperature is low. However, high-vacuum distillation or heating (common in synthesis) will generate heavy vapors or mists that can condense on cool surfaces (including skin and eyewear).

Part 3: Personal Protective Equipment (PPE) Protocol

Hand Protection (Critical)

Standard disposable nitrile gloves are sufficient for splash protection but insufficient for prolonged contact.

  • Routine Handling (Weighing/Transfer):

    • Material: Nitrile (Minimum thickness 0.11 mm).

    • Protocol: "Touch and Toss." If the chemical touches the glove, change it immediately. The lipophilic nature allows it to permeate thin nitrile in <15 minutes.

  • High Exposure (Spill Cleanup/Distillation Setup):

    • Material: Silver Shield® (Laminate) or Viton®.

    • Alternative: Double-gloving (Nitrile over Laminate) provides dexterity plus chemical resistance.

Eye & Face Protection[1]
  • Standard: Chemical Safety Goggles (indirect venting). Safety glasses are insufficient if the liquid is under pressure or being heated, as the viscous liquid clings to the eye surface and is difficult to irrigate.

  • Face: Use a face shield if performing high-vacuum distillation where flask rupture is a non-zero risk.

Respiratory Protection
  • Primary Control: All operations must occur inside a certified Chemical Fume Hood.

  • Secondary (if hood unavailable): A half-face respirator with Organic Vapor (OV) cartridges (Black band). Note: Dust masks (N95) are useless against this organic vapor.

Part 4: Operational Workflow & Logic

The following diagram outlines the decision logic for handling this compound, integrating safety checks at every transition.

G Start Start: Chemical Retrieval CheckState Check Physical State (Liquid vs Solid) Start->CheckState Weighing Weighing/Transfer (Inside Fume Hood) CheckState->Weighing PPE Check: Nitrile Gloves Reaction Reaction/Heating (Closed System) Weighing->Reaction Solvent Addition Spill Emergency: Spill Event Weighing->Spill Accident Reaction->Spill Rupture Waste Disposal: Organic Waste (Non-Halogenated) Reaction->Waste Quench & Separate CleanUp Absorb with Vermiculite Wash with Soap/Solvent Spill->CleanUp Don Laminate Gloves CleanUp->Waste

Figure 1: Operational safety logic flow for handling lipophilic benzoate esters.

Part 5: Emergency & Disposal Procedures

Decontamination (Skin Contact)

Because the compound is lipophilic, water alone will not remove it effectively.

  • Blot: Gently blot excess liquid with a dry paper towel (do not rub, which drives it into pores).

  • Solubilize: Apply liquid soap before adding water. Work the soap into a lather to emulsify the ester.

  • Rinse: Rinse with warm water for 15 minutes.

  • Do NOT use solvents: Never wash skin with acetone or ethanol; this strips protective skin oils and increases absorption rate.

Spills
  • Isolate: Evacuate the immediate area if the spill is >50 mL and outside a hood.

  • Absorb: Use an inert absorbent (Vermiculite or clay-based kitty litter). Do not use combustible materials (sawdust) as esters are combustible.

  • Clean: Wipe the surface with a detergent solution, then water.

Disposal[1]
  • Classification: Hazardous Organic Waste.

  • Stream: Non-halogenated organic solvent waste (unless mixed with halogenated solvents like DCM).

  • Aquatic Precaution: Do not pour down the drain. Benzoate esters can be toxic to aquatic life (Chronic Category 3).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Methyl benzoate (Analogous structure for hazard baseline). Retrieved January 29, 2026 from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • The Good Scents Company. Methyl 2-(hexyloxy)benzoate General Information. (Used for physical property estimation).[1] [Link]

(Note: Always verify protocols against the specific Safety Data Sheet provided by your chemical vendor, as impurities can alter hazard profiles.)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

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